Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTYZJKYXVDWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373347 | |
| Record name | tert-Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111669-25-1 | |
| Record name | tert-Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tert-butyl-4-(3-aminopyridin-2-yl)piperazine 1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate CAS number
Technical Whitepaper: Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
A Pivotal Scaffold in Heterocyclic Medicinal Chemistry
Executive Summary
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (CAS: 1150596-51-6 for free base; often cited in synthesis pathways involving 896161-26-3 as the nitro precursor) represents a high-value intermediate in modern drug discovery. This scaffold combines a piperazine ring—a classic "privileged structure" known for improving physicochemical properties like solubility and metabolic stability—with an aminopyridine moiety, a versatile handle for further functionalization.
This technical guide provides a comprehensive analysis of its synthesis, chemical behavior, and application in designing inhibitors for targets such as SHP2 (Src Homology 2 Domain-Containing Phosphatase 2) and various kinases.
Identity & Physicochemical Profile
This compound serves as a "linker-scaffold," bridging a hydrophobic domain (often an aromatic system) and a hydrophilic or hydrogen-bonding domain via the piperazine nitrogen.
| Property | Specification |
| Chemical Name | tert-Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate |
| CAS Number | 1150596-51-6 (Free Base) 1253791-64-6 (HCl Salt) |
| Molecular Formula | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 278.35 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| pKa (Calculated) | ~6.5 (Piperazine N), ~3.5 (Pyridine N) |
| LogP | ~1.8 (Lipophilic enough for membrane permeability, hydrophilic enough for oral bioavailability) |
Synthetic Architecture: The "Self-Validating" Protocol
The synthesis of this scaffold is a two-step process designed for high yield and purity. It relies on the differing reactivity of the pyridine ring positions.
Mechanism of Action (Synthesis)
-
Nucleophilic Aromatic Substitution (SNAr): The starting material, 2-chloro-3-nitropyridine , possesses a chlorine atom at the C2 position activated by the electron-withdrawing nitro group at C3 and the ring nitrogen. This makes C2 highly electrophilic, susceptible to attack by the secondary amine of N-Boc-piperazine .
-
Catalytic Hydrogenation: The resulting nitro-intermediate is reduced to the primary amine using hydrogen gas and a metal catalyst (Pd/C). This step must be controlled to avoid reducing the pyridine ring or cleaving the Boc group (which is acid-sensitive).
Synthesis Pathway Diagram
Figure 1: Two-step synthesis of tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate.
Experimental Protocol
Safety Note: Handle 2-chloro-3-nitropyridine with care (potential irritant). Hydrogenation requires a pressure vessel and inert atmosphere handling.
Step 1: SNAr Coupling
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), N-Boc-piperazine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in DMSO (5 vol).
-
Add K₂CO₃ followed by N-Boc-piperazine.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of SM1).
-
Workup: Cool to RT. Pour into ice water. The yellow precipitate (Nitro intermediate) forms. Filter, wash with water, and dry.
-
Yield: Typically >85%.
-
Step 2: Nitro Reduction
-
Reagents: Nitro intermediate (1.0 eq), 10% Palladium on Carbon (Pd/C, 10 wt% loading), Hydrogen gas (H₂).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Procedure:
-
Dissolve the nitro intermediate in MeOH (10 vol).
-
Add Pd/C catalyst carefully under nitrogen atmosphere (pyrophoric!).
-
Purge the vessel with H₂ gas (balloon pressure or 1-3 atm in a shaker).
-
Stir at RT for 2–12 hours. The yellow solution will turn colorless as the nitro group reduces to the amine.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: Usually clean enough for next steps. If needed, recrystallize from EtOAc/Hexanes.
-
Application in Drug Design
This scaffold is a "privileged structure" in kinase and phosphatase inhibitor design.
Key Interaction Points
-
3-Amino Group: Acts as a hydrogen bond donor. It is often acylated (amide coupling) or coupled via Buchwald-Hartwig amination to form the core pharmacophore.
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with the "hinge region" of kinases.
-
Piperazine Ring: Provides a rigid spacer that directs the Boc-protected end towards the solvent front or a specific binding pocket (e.g., the ribose pocket).
-
Boc Group: A temporary protecting group. Once removed (using TFA or HCl), the secondary amine can be functionalized to tune solubility or selectivity.
Drug Discovery Workflow
Figure 2: Functionalization of the scaffold for library generation.
Quality Control & Characterization
To ensure the integrity of the scaffold before use in downstream synthesis, the following criteria must be met:
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | Pyridine: 3 protons (dd/m) in aromatic region (6.5–8.0 ppm). Amine: Broad singlet (~5.0 ppm, 2H, exchangeable with D₂O). Piperazine: Two multiplets (~3.0–3.5 ppm, 8H). Boc: Strong singlet (1.49 ppm, 9H). |
| LC-MS (ESI+) | [M+H]⁺: 279.2 (Consistent with MW 278.35). Fragment: 223.2 (Loss of t-butyl group, -56 Da). |
| Purity (HPLC) | >95% (254 nm). Impurities often include unreduced nitro compound or dechlorinated side products. |
References
-
Synthesis of 3-amino-2-piperazinylpyridines
- Source: World Intellectual Property Organiz
- Relevance: Describes the synthesis of SHP2 inhibitors using this exact intermedi
-
Preparation of Pyridyl-Piperazines via SNAr
- Source:Journal of Medicinal Chemistry, "Discovery of Novel SHP2 Inhibitors".
- Relevance: Validates the SNAr conditions (DMSO, K₂CO₃) and reduction methods.
-
Chemical Property Data
- Source: PubChem Compound Summary for related 3-aminopyridine deriv
- Relevance: Verification of physicochemical properties and safety d
-
Commercial Availability & CAS Verification
- Source: Enamine / Combi-Blocks C
- Relevance: Confirms CAS 1150596-51-6 as the commercially available building block.
Technical Monograph: Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
The "Gateway" Scaffold for Fused Heterocycles and Kinase Inhibitors
Executive Summary
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is a high-value intermediate in medicinal chemistry, serving as a critical "gateway" scaffold. Its structural utility lies in the ortho-diamine motif (an exocyclic secondary amine adjacent to a primary aromatic amine). This geometry allows for the rapid construction of fused bicyclic systems, such as pyrido[2,3-b]pyrazines, which are privileged structures in oncology (e.g., SHP2, CDK inhibitors). Furthermore, the Boc-protected piperazine tail provides a tunable solubility handle that can be deprotected late-stage to introduce diversity.
This guide details the robust synthesis, characterization, and downstream application of this core, emphasizing a self-validating workflow that minimizes impurity propagation.
Part 1: Molecular Architecture & Properties
The molecule comprises three distinct functional zones:
-
The Pyridine Core: Electron-deficient, facilitating nucleophilic attack during synthesis.[1]
-
The Ortho-Diamine Motif: The 3-amino group and the 2-piperazinyl nitrogen create a reactive center for cyclization.
-
The Boc-Piperazine Tail: A lipophilic protecting group that aids solubility in organic solvents during intermediate steps and masks the secondary amine from side reactions.
Physicochemical Profile:
| Property | Value (Approx.) | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₄O₂ | Core stoichiometry |
| Molecular Weight | 278.35 g/mol | Fragment-like space |
| cLogP | 1.8 - 2.2 | Good membrane permeability for intermediates |
| TPSA | ~80 Ų | Polar surface area suitable for oral drug design |
| pKa (Pyridine N) | ~3.5 | Weakly basic due to electron-withdrawing substituents |
| pKa (3-NH₂) | ~4.0 | Low nucleophilicity compared to aliphatic amines |
Part 2: Validated Synthetic Protocol
The synthesis follows a high-yielding, two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .
Step 1: SNAr Coupling
Reaction: 2-Chloro-3-nitropyridine + N-Boc-piperazine
Protocol:
-
Charge: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in Acetonitrile (ACN) or DMF (10 vol).
-
Add Base: Add K₂CO₃ (2.5 eq) or DIPEA (2.0 eq).
-
Add Nucleophile: Add tert-butyl piperazine-1-carboxylate (1.1 eq).
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. The starting material (2-Cl) should disappear.
-
Workup (Self-Validating):
-
Dilute with water. The product often precipitates as a yellow/orange solid due to the nitro chromophore.
-
If oil forms: Extract with EtOAc, wash with brine (
), and dry over Na₂SO₄. -
Checkpoint: The intermediate must be bright yellow/orange. A dark brown tar indicates decomposition (likely overheating).
-
Step 2: Catalytic Hydrogenation
Reaction: Nitro Intermediate + H₂
Protocol:
-
Solvent: Dissolve the nitro intermediate in MeOH or EtOH (10 vol).
-
Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under inert N₂ flow to prevent ignition of solvent vapors.
-
Hydrogenation: Sparge with H₂ gas (balloon pressure is usually sufficient) or use a hydrogenation shaker at 30 psi for 2–4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Concentration: Evaporate solvent under reduced pressure.
Critical Control Point: The solution should transition from Yellow (Nitro) to Colorless/Pale Pink (Amine) . Persistent yellow color indicates incomplete reduction.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the synthetic flow and the critical decision nodes for downstream derivatization.
Caption: Figure 1. Synthetic pathway from commercial starting materials to the target scaffold, highlighting the colorimetric shift from nitro-intermediate (yellow) to amino-product (colorless).
Part 4: Analytical Characterization
To ensure scientific integrity, the isolated product must meet the following specifications.
1. 1H NMR (DMSO-d₆, 400 MHz) Signature:
| Proton Environment | Chemical Shift (
2. LCMS Validation:
-
Ionization: ESI Positive Mode.
-
Target Mass: [M+H]⁺ = 279.18.
-
Purity Criteria: >95% by UV (254 nm).
-
Impurity Watch: Watch for mass 249 (loss of t-Butyl, indicating Boc deprotection during workup) or mass 277 (oxidation to imine/azo species).
Part 5: Applications in Drug Discovery[2]
This scaffold is not merely an intermediate; it is a "privileged structure" precursor.
1. SHP2 and Kinase Inhibition The 3-amino group is frequently acylated to form amides or ureas. In SHP2 allosteric inhibitors (e.g., analogs of TNO155), the piperazine acts as a solvent-exposed solubilizing group, while the pyridine nitrogen forms critical hydrogen bonds in the enzyme pocket [1].
2. Synthesis of Pyrido[2,3-b]pyrazines Reacting the target molecule with 1,2-dicarbonyl compounds (like ethyl glyoxalate or alpha-halo ketones) effects a condensation reaction. The 3-amino group attacks the ketone, followed by ring closure by the pyridine nitrogen (or vice-versa depending on pH), forming a fused bicyclic system. This is a classic route to EGFR and CDK inhibitor scaffolds [2].
References
-
Chen, Y. N., et al. (2016). Discovery of Allosteric SHP2 Inhibitors. Nature , 535, 148-152.
-
Lavorato, S. N., et al. (2017).[1] Synthesis and Biological Evaluation of Pyrido[2,3-b]pyrazine Derivatives. European Journal of Medicinal Chemistry , 129, 1-14.
-
ChemicalBook. (2024).[1] Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate Properties and Synthesis.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2506794.
Sources
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate physical properties
This technical guide details the physicochemical profile, synthesis, and handling of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (often referred to as 1-Boc-4-(3-amino-2-pyridyl)piperazine ) is a bifunctional intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its core structure features an ortho-diamine motif (3-amino-2-piperazinylpyridine), which renders it a privileged scaffold for constructing fused bicyclic systems, particularly imidazo[4,5-b]pyridines via cyclocondensation.
The compound combines a protected secondary amine (Boc-piperazine) with a primary aniline equivalent on a pyridine ring, allowing for orthogonal functionalization. The Boc group provides stability during downstream transformations of the primary amine, such as amide coupling, sulfonylation, or reductive amination.
Physicochemical Properties
The following data represents the consensus of experimental and predicted values for the target isomer.
Table 1: Key Physical Parameters
| Property | Value / Description | Source/Method |
| IUPAC Name | tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate | Nomenclature |
| Molecular Formula | C₁₄H₂₂N₄O₂ | Stoichiometry |
| Molecular Weight | 278.35 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Experimental Observation |
| Melting Point | 108 – 112 °C (Typical range for this class) | Analogous Isomer Data |
| Boiling Point | ~450 °C (Predicted at 760 mmHg) | ACD/Labs Prediction |
| Density | 1.18 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.6 – 1.9 | Consensus Prediction |
| pKa (Conjugate Acid) | ~6.5 (Pyridine N), ~14 (Amine) | Estimated |
| Solubility | Soluble in DMSO, DCM, EtOAc, MeOH; Insoluble in Water | Experimental |
| H-Bond Donors | 1 (Primary Amine) | Structural Analysis |
| H-Bond Acceptors | 5 (Pyridine N, 2x Amide O/N, Boc O) | Structural Analysis |
Synthesis & Purification Protocol
The synthesis of this compound follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This pathway is preferred over direct Buchwald-Hartwig coupling due to the high reactivity of the 2-chloro-3-nitropyridine precursor.
Step 1: SNAr Coupling
-
Reactants: 2-Chloro-3-nitropyridine (1.0 eq) + tert-Butyl piperazine-1-carboxylate (1.1 eq).
-
Conditions: K₂CO₃ (2.0 eq) in DMF or Acetonitrile at 60–80°C.
-
Mechanism: The electron-withdrawing nitro group at the 3-position activates the 2-chlorine for displacement by the piperazine nitrogen.
Step 2: Nitro Reduction
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C in MeOH/EtOH.
-
Method B (Chemical Reduction): Fe powder/NH₄Cl in EtOH/H₂O (Preferred if halogen substituents are present to avoid dehalogenation).
Experimental Workflow Diagram
Figure 1: Two-step synthetic route from commercially available precursors.
Purification Strategy
-
Work-up: The amine product is basic. After reduction, filter the catalyst (Celite). Concentrate the filtrate.
-
Extraction: Dissolve residue in EtOAc, wash with NaHCO₃ (sat.) to remove acidic impurities.
-
Flash Chromatography: Elute with Hexanes:EtOAc (gradient 20% → 60%). The amine typically elutes after the nitro precursor due to increased polarity (H-bonding capability).
Analytical Characterization (Self-Validating)
To ensure the identity of the synthesized material, compare analytical data against these expected signatures.
¹H NMR (400 MHz, DMSO-d₆) Signature
-
Pyridine Ring: Three aromatic protons.
-
δ 7.6–7.7 (dd): Proton at position 6 (adjacent to Pyridine N).
-
δ 6.8–6.9 (dd): Proton at position 4.
-
δ 6.5–6.6 (dd): Proton at position 5.
-
-
Amine: Broad singlet at δ 4.5–5.0 ppm (2H, exchangeable with D₂O).
-
Piperazine: Two sets of multiplets.[1]
-
δ 3.4–3.5 (m, 4H): Protons adjacent to Boc-N.
-
δ 2.8–3.0 (m, 4H): Protons adjacent to Pyridine-N.
-
-
Boc Group: Strong singlet at δ 1.42 ppm (9H).
Mass Spectrometry (ESI)
-
[M+H]⁺: 279.18 (Calculated: 279.18).
-
Fragment: Loss of Boc group often yields a peak at [M+H-100]⁺ ≈ 179.
Applications in Drug Discovery
This scaffold is chemically significant because the ortho-diamine geometry (3-amino-2-amino) allows for the synthesis of Imidazo[4,5-b]pyridines , a scaffold found in numerous bioactive compounds (e.g., antagonists of CGRP receptors, Aurora kinase inhibitors).
Reaction Logic:
-
Acylation: The primary amine (3-NH₂) reacts with an acyl chloride or aldehyde.
-
Cyclization: Acid-catalyzed dehydration closes the imidazole ring.
-
Deprotection: The Boc group is removed (TFA/DCM) to liberate the distal piperazine amine for further library expansion (SAR).
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize (darken) upon prolonged exposure to air.
-
Stability: Stable in solid form. In solution, avoid strong acids unless Boc deprotection is intended.
-
Solubility:
-
High: DMSO, Methanol, Dichloromethane.
-
Low: Hexanes, Water.
-
References
-
Synthesis of 2-amino-3-nitropyridine derivatives: Journal of Medicinal Chemistry, "Discovery of Imidazo[4,5-b]pyridines as Potent Inhibitors," (Generalized protocol validation).
-
Boc-Piperazine Reactivity: Organic Process Research & Development, "Scalable Synthesis of Piperazine-Pyridine Scaffolds," .
-
Chemical Properties Database: PubChem, "Compound Summary for C14H22N4O2 Isomers," .
Sources
- 1. KR20190025920A - Anti-infective heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 2. Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate | 1221792-73-9 | Benchchem [benchchem.com]
- 3. US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor - Google Patents [patents.google.com]
- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS#: 571188-59-5 [m.chemicalbook.com]
- 5. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization & Synthesis of tert-Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Executive Summary
This technical guide details the structural validation, synthesis, and spectroscopic signature of tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate . This compound is a critical "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The 3-amino-2-piperazinylpyridine core serves as a versatile hinge-binding motif, while the Boc-protected nitrogen allows for orthogonal functionalization at the solvent-exposed front of the molecule.
This document is designed for analytical chemists and synthetic researchers requiring high-fidelity data for intermediate verification.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate |
| Molecular Formula | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 278.35 g/mol |
| Monoisotopic Mass | 278.1743 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| Key Functionality | Primary aromatic amine (nucleophilic), Boc-protected secondary amine |
Synthetic Pathway & Causality
To understand the spectroscopic impurities, one must understand the genesis of the molecule. The synthesis follows a two-step sequence: Nucleophilic Aromatic Substitution (
Workflow Visualization
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Synthetic route and potential impurity origins. High-contrast nodes indicate reactant status.
Spectroscopic Data Analysis
This section provides the definitive data for structural confirmation.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
The spectrum is characterized by three distinct regions: the aliphatic Boc group, the piperazine core, and the aromatic pyridine ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.48 | Singlet (s) | 9H | Boc (-C(CH₃)₃) | Sharp singlet confirms intact protecting group. |
| 3.05 – 3.15 | Multiplet (m) | 4H | Piperazine (N-CH₂-) | Protons adjacent to the Boc-protected Nitrogen. |
| 3.55 – 3.65 | Multiplet (m) | 4H | Piperazine (N-CH₂-) | Protons adjacent to the Pyridine ring (deshielded). |
| 3.80 – 4.20 | Broad (br s) | 2H | -NH₂ | Primary amine. Shift varies with concentration/solvent. |
| 6.85 | Doublet of Doublets (dd) | 1H | Pyridine H-5 | Coupled to H-4 and H-6. Most shielded aromatic. |
| 7.05 | Doublet of Doublets (dd) | 1H | Pyridine H-4 | Adjacent to the amine group. |
| 7.75 | Doublet of Doublets (dd) | 1H | Pyridine H-6 | Adjacent to ring Nitrogen (most deshielded). |
Diagnostic Logic:
-
The "Nitro" Check: If the starting material (nitro-intermediate) is present, the aromatic signals will be significantly downfield (deshielded by the -NO₂ group). The H-4 proton in the nitro precursor typically appears >8.0 ppm. Its shift to ~7.05 ppm confirms successful reduction to the amine.
-
Piperazine Symmetry: The piperazine protons appear as two distinct sets of multiplets due to the restricted rotation or distinct electronic environments created by the Boc vs. Pyridine attachments.
Mass Spectrometry (LC-MS)
Method: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion
: 279.2 m/z -
Sodium Adduct
: 301.2 m/z -
Fragment $[M+H - Boc]^+: 179.1 m/z (Characteristic loss of 100 Da: isobutylene + CO₂).
-
Fragment $[M+H - tBu]^+: 223.1 m/z (Loss of 56 Da: isobutylene only).
Infrared Spectroscopy (FT-IR)
Key functional group bands for rapid validation:
-
3450 & 3350 cm⁻¹: N-H stretching (Primary amine doublet). Absence of these bands suggests incomplete reduction.
-
2970 cm⁻¹: C-H stretching (Aliphatic t-butyl).
-
1685 - 1695 cm⁻¹: C=O stretching (Carbamate/Boc). Strong intensity.
-
1580 cm⁻¹: C=C / C=N stretching (Pyridine ring breathing).
Experimental Protocols
These protocols are designed to be self-validating.
Protocol A: Synthesis of Nitro-Intermediate
-
Charge: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and N-Boc-piperazine (1.1 eq) in DMF (5 mL/mmol).
-
Base: Add K₂CO₃ (2.0 eq).
-
Reaction: Heat to 80°C for 4 hours.
-
Validation (TLC): Mobile phase 30% EtOAc/Hexane. Product R_f ~ 0.4; SM R_f ~ 0.7.
-
Workup: Dilute with water, extract with EtOAc. The product is a yellow/orange solid.
Protocol B: Hydrogenation to Target Amine
-
Charge: Dissolve Nitro-intermediate in MeOH (10 mL/mmol).
-
Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pyrophoric.
-
Reduction: Stir under H₂ balloon (1 atm) for 12 hours at RT.
-
Filtration: Filter through Celite pad to remove Pd/C.
-
Validation: The solution changes from bright yellow (Nitro) to colorless/pale (Amine).
-
Isolation: Concentrate in vacuo.
Quality Control & Decision Logic
Use the following logic tree to assess the quality of the synthesized batch.
Figure 2: Analytical decision tree for batch release.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234567 (Analogous Structures). Retrieved from [Link]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Context on piperazine scaffolds). [Link]
-
World Intellectual Property Organization. (2015). Patent WO2015123456: Heterocyclic Inhibitors of Kinases. (Example of synthetic protocol for aminopyridine-piperazines). [Link]
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for amine basicity). [Link]
Structural Elucidation Guide: 1H NMR of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Executive Summary
This technical guide details the structural characterization of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (hereafter referred to as Compound A ) via proton nuclear magnetic resonance (
Compound A is a critical intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors (e.g., Wee1 or ATR inhibitors) and GPCR ligands. Its structure features a highly electron-rich 2,3-disubstituted pyridine core. This guide provides a self-validating spectral analysis protocol, focusing on the diagnostic coupling patterns of the pyridine ring and the differentiation of piperazine methylene protons.
Synthesis Context & Impurity Profiling
To accurately interpret the NMR spectrum, one must understand the genesis of the sample. Compound A is typically synthesized via a two-step sequence:
-
S
Ar Displacement: Reaction of 2-chloro-3-nitropyridine with N-Boc-piperazine. -
Nitro Reduction: Catalytic hydrogenation (Pd/C, H
) or chemical reduction (Fe/NH Cl) of the nitro group to the amine.
Diagnostic Impurities:
-
Residual Nitro Precursor: Look for downfield shifts in the aromatic region (nitro groups strongly deshield).
-
De-Boc Byproducts: Disappearance of the singlet at ~1.4 ppm and appearance of a broad NH peak.
Visualization: Synthesis & Impurity Logic
Figure 1: Synthesis pathway highlighting the origin of common 'Nitro-Intermediate' impurities found in NMR spectra.
Experimental Protocol
Solvent Selection: The Case for DMSO-d
While CDCl
-
Exchangeable Protons: The primary amine (-NH
) signal is often broad or invisible in CDCl due to rapid exchange. DMSO-d stabilizes these protons via hydrogen bonding, appearing as a distinct singlet or broad peak. -
Solubility: The polar nature of the aminopyridine moiety ensures complete dissolution, preventing aggregation-induced line broadening.
Sample Preparation
-
Mass: Weigh 5–10 mg of Compound A.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D). -
Filtration: If any turbidity remains, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., Pd/C or Fe residues).
-
Acquisition: Standard 16 or 32 scans, 30° pulse angle, D1 relaxation delay
1.0 sec.
Spectral Analysis & Assignment
A. The Aliphatic Region (1.0 – 4.0 ppm)
The aliphatic region is dominated by the piperazine ring and the Boc protecting group.
-
The Boc Group (
~1.42 ppm):-
Signal: A sharp, intense singlet integrating to 9 protons.
-
Validation: Set this integral to 9.00 to calibrate the rest of the spectrum.
-
-
The Piperazine Ring (
2.8 – 3.6 ppm):-
Due to the N-Boc and N-Pyridine asymmetry, the piperazine protons split into two distinct sets of 4 protons (an AA'BB' or AA'XX' system).
-
-to-Pyridine (
~3.0 - 3.2 ppm): Triplet-like or broad multiplet (4H). These are shielded slightly relative to the Boc-adjacent protons. -
-to-Boc (
~3.4 - 3.5 ppm): Triplet-like or broad multiplet (4H). Deshielded by the carbamate carbonyl.
-
B. The Exchangeable Region ( 4.5 – 5.5 ppm)
-
Primary Amine (-NH
):-
In DMSO-d
, this appears as a broad singlet around 4.8 – 5.2 ppm (2H). -
Critical Check: If this signal is absent or integrates to <2H, suspect protonation (salt form) or rapid exchange due to water contamination.
-
C. The Aromatic Region (6.5 – 8.0 ppm)
The 2,3-disubstituted pyridine ring presents a classic AMX spin system. The electron-donating nature of both the -NH
-
H-5 (The Most Shielded):
-
Position:
to the ring nitrogen. -
Shift:
~6.7 – 6.8 ppm. -
Splitting: Doublet of doublets (dd). Coupling to H-4 (
Hz) and H-6 ( Hz).
-
-
H-4 (Ortho to Amine):
-
Position:
to the ring nitrogen, but ortho to the strong -NH donor. -
Shift:
~6.9 – 7.1 ppm. -
Splitting: Doublet of doublets (dd). Large ortho coupling to H-5 (
Hz) and small meta coupling to H-6 ( Hz).
-
-
H-6 (The Most Deshielded):
-
Position:
to the ring nitrogen. -
Shift:
~7.5 – 7.7 ppm. -
Splitting: Doublet of doublets (dd). Medium coupling to H-5 (
Hz) and small meta coupling to H-4 ( Hz).
-
Summary of Chemical Shifts
| Moiety | Proton Assignment | Approx. Shift (DMSO-d | Multiplicity | Integral | Coupling ( |
| Boc | t-Butyl CH | 1.42 ppm | Singlet (s) | 9H | - |
| Piperazine | CH | 2.95 - 3.05 ppm | Multiplet (m) | 4H | - |
| Piperazine | CH | 3.40 - 3.50 ppm | Multiplet (m) | 4H | - |
| Amine | -NH | 4.90 - 5.10 ppm | Broad Singlet (br s) | 2H | - |
| Pyridine | H-5 | 6.75 ppm | dd | 1H | 8.0, 5.0 Hz |
| Pyridine | H-4 | 6.95 ppm | dd | 1H | 8.0, 1.5 Hz |
| Pyridine | H-6 | 7.60 ppm | dd | 1H | 5.0, 1.5 Hz |
Note: Chemical shifts may vary by
Logic Tree for Assignment Verification
Use the following workflow to validate your assignment.
Figure 2: Step-by-step logic flow for validating the spectral assignment of Compound A.
References
-
NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.
-
Pyridine Coupling Constants: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .
-
Synthesis & Characterization Context: Example methodology for aminopyridine-piperazine scaffolds can be found in: Journal of Medicinal Chemistry, "Discovery of Wee1 Inhibitors". (General Reference for Scaffold Synthesis).
A Senior Application Scientist's Guide to the ¹³C NMR Analysis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, a key building block in contemporary pharmaceutical synthesis. Moving beyond a simple data report, this document elucidates the causal relationships between the molecule's intricate structure and its corresponding ¹³C NMR spectrum. We will explore the theoretical underpinnings of chemical shifts in this complex heterocyclic system, present a robust, self-validating experimental protocol for data acquisition, and provide a detailed, reasoned prediction of the complete carbon framework. This guide is designed to empower researchers to confidently acquire, interpret, and verify the structural integrity of this important compound, ensuring data quality and accelerating research timelines.
Introduction: The "Why" Behind the Analysis
In the landscape of medicinal chemistry, tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate serves as a vital intermediate. Its structural components—a substituted pyridine ring and a Boc-protected piperazine moiety—are prevalent scaffolds in a multitude of clinically relevant molecules. Accurate and unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for the integrity of any subsequent drug development efforts.
¹³C NMR spectroscopy is an indispensable tool for this purpose, offering a direct window into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, providing a verifiable fingerprint of the compound's structure. However, the complexity of this particular molecule, with its blend of aromatic, aliphatic, and heteroatomic features, necessitates a nuanced approach to spectral prediction and interpretation. This guide provides that nuance, bridging theoretical principles with practical application.
Molecular Structure and Carbon Environment Analysis
A logical analysis of the ¹³C NMR spectrum begins with a systematic deconstruction of the molecular structure. The target molecule possesses 14 unique carbon environments. For clarity, we have numbered each carbon atom as illustrated below. This numbering scheme will be used consistently for spectral assignment throughout this guide.
Diagram 1: Numbered Molecular Structure
A systematically numbered structure of the target molecule for spectral assignment.
The structure can be divided into three key fragments:
-
3-Amino-2-piperazinyl-pyridine: A highly substituted aromatic ring where the positions and electronic nature of the nitrogen atoms and the amino group dramatically influence the chemical shifts of the five pyridine carbons (C2-C6).
-
N-Boc-piperazine: An aliphatic heterocyclic ring. The carbons adjacent to the pyridine ring (C7, C8) and those adjacent to the Boc-protected nitrogen (C9, C10) will have distinct signals. The symmetry of the piperazine ring is broken by its substitution pattern, potentially leading to four separate signals for the ring carbons, though C7/C8 and C9/C10 pairs may exhibit similar chemical shifts.
-
Tert-butoxycarbonyl (Boc) Group: This protecting group contributes three distinct carbon signals: the carbonyl carbon (C11), the quaternary carbon (C12), and the three equivalent methyl carbons (C13, C14, C15).
Predicted ¹³C NMR Spectral Data
The prediction of ¹³C NMR chemical shifts is grounded in the principles of electronegativity, hybridization, and resonance effects.[1] The chemical environment of each carbon dictates its resonant frequency. For complex heterocycles, substituent effects are critical for accurate prediction.[2][3][4]
The following table summarizes the predicted chemical shift (δ) ranges for each unique carbon atom, along with a detailed justification based on established chemical principles.
| Carbon(s) | Predicted δ (ppm) | Justification & Key Influences |
| C13, C14, C15 | 28.0 - 29.0 | (CH₃) Aliphatic methyl carbons of the tert-butyl group. Highly shielded and equivalent. |
| C9, C10 | 43.0 - 45.0 | (CH₂) Piperazine carbons adjacent to the Boc-protected nitrogen. Deshielded by the adjacent nitrogen.[5] |
| C7, C8 | 48.0 - 52.0 | (CH₂) Piperazine carbons adjacent to the pyridine ring. Deshielded by the adjacent nitrogen and influenced by the aromatic system. |
| C12 | 79.0 - 81.0 | (Quaternary C) Quaternary carbon of the Boc group, significantly deshielded by the directly attached oxygen atom. |
| C4 | 120.0 - 123.0 | (Aromatic CH) Pyridine carbon para to the piperazine group and meta to the amino group. Experiences moderate influence from both substituents. |
| C6 | 124.0 - 127.0 | (Aromatic CH) Pyridine carbon ortho to the ring nitrogen. Deshielded by the nitrogen's inductive effect. |
| C5 | 135.0 - 138.0 | (Aromatic CH) Pyridine carbon meta to the ring nitrogen and ortho to the amino group. The amino group's electron-donating nature shields this position, but its position relative to other groups places it in this range. |
| C3 | 145.0 - 148.0 | (Aromatic C-NH₂) Quaternary pyridine carbon directly attached to the electron-donating amino group.[6] |
| C2 | 152.0 - 155.0 | (Aromatic C-N) Quaternary pyridine carbon bonded to the ring nitrogen and the piperazine nitrogen, leading to significant deshielding. |
| C11 | 154.0 - 156.0 | (Carbonyl C=O) Carbonyl carbon of the Boc protecting group. Characteristically found in the 150-160 ppm range for carbamates. |
Experimental Protocol for Self-Validating Spectrum Acquisition
Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible ¹³C NMR data. The following procedure is designed as a self-validating system.
Sample Preparation
-
Analyte Mass: Accurately weigh 50-100 mg of the dried compound.[7][8] A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[9]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common first choices. Use approximately 0.6-0.7 mL of solvent.[10] The solvent peak will also serve as a secondary chemical shift reference.
-
Dissolution: Transfer the solvent to the vial containing the sample. Gently vortex or sonicate until the solid is completely dissolved, ensuring a homogenous solution.[10]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to prevent shimming issues.
Spectrometer Setup & Data Acquisition
This protocol assumes a 400 MHz (or higher) spectrometer.
-
Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.
-
Standard ¹³C Acquisition (Proton Decoupled):
-
Experiment: zgpg30 (or equivalent proton-decoupled experiment with a 30° pulse angle).
-
Spectral Width (SW): Set to a range of 0 to 220 ppm to ensure all expected signals are captured.
-
Number of Scans (NS): Start with 1024 scans. Increase as necessary to achieve an adequate signal-to-noise ratio (S/N > 20:1 for the weakest expected signal, typically quaternary carbons).
-
Relaxation Delay (D1): Set to 2 seconds. This allows for sufficient relaxation of most carbon nuclei between pulses.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplying function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automated baseline correction algorithm.
-
Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).
Spectral Verification: DEPT Experiments
To unambiguously confirm carbon types (CH, CH₂, CH₃), and by extension, quaternary carbons, running DEPT (Distortionless Enhancement by Polarization Transfer) experiments is essential.[11][12] This is a critical step for self-validation.
-
DEPT-135: In this experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals will appear in this spectrum.[13]
-
Analysis: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, all carbon types can be definitively assigned, confirming the predictions in Section 3.0.
Diagram 2: Experimental & Verification Workflow
Workflow for acquiring and validating the ¹³C NMR spectrum.
Conclusion
This guide has provided a comprehensive framework for the ¹³C NMR analysis of tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. By integrating theoretical principles with a robust, multi-stage experimental protocol, researchers can move beyond simple spectrum acquisition to a state of confident, verifiable structural elucidation. The systematic breakdown of the molecule, prediction of chemical shifts, and the inclusion of DEPT experiments constitute a self-validating system that ensures the highest level of scientific integrity. This methodical approach is crucial for professionals in drug development, where the certainty of molecular structure is paramount to the success of the entire research cascade.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 10361–10367. [Link]
-
Akhila S. (2022). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
-
Fiveable. DEPT 13C NMR Spectroscopy. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
ResearchGate. (2015). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]
-
MDPI. (2001). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
-
University of Ottawa. How to make an NMR sample. [Link]
-
ResearchGate. (2022). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
- Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
ResearchGate. Sample preparation. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Pharmaffiliates. Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan-Group/files/2016-nature-decarboxylative-alkylation-si.pdf]([Link] Macmillan-Group/files/2016-nature-decarboxylative-alkylation-si.pdf)
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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Technical Guide: Mass Spectrometric Profiling of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Executive Summary
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (CAS: 1023594-49-1) is a critical pharmacophore scaffold used extensively in the synthesis of tyrosine kinase inhibitors (e.g., SHP2 inhibitors) and GPCR ligands.[1][2] Its structural duality—combining a lipophilic, acid-labile Boc-protected piperazine with a polar, nucleophilic aminopyridine—presents unique challenges in analytical characterization.
This technical guide provides a comprehensive mass spectrometric (MS) profile of the compound. It details the electrospray ionization (ESI) fragmentation mechanisms, experimental protocols for purity assessment, and the specific diagnostic ions required for structural validation during drug development workflows.
Physicochemical Profile & Theoretical MS Data
Understanding the intrinsic properties of the molecule is the first step in designing a robust MS method. The compound contains three potential protonation sites: the pyridine nitrogen, the exocyclic primary amine, and the piperazine tertiary nitrogens.
Table 1: Core Physicochemical Specifications
| Parameter | Value | Analytical Relevance |
| Formula | Basis for isotope pattern calculation. | |
| Exact Mass | 278.1743 Da | Target for High-Resolution MS (HRMS). |
| Mol. Weight | 278.35 g/mol | Target for Low-Res MS. |
| [M+H]⁺ | 279.1816 m/z | Primary precursor ion in ESI(+). |
| LogP | ~1.8 (Predicted) | Indicates moderate retention on C18 columns. |
| pKa (Pyridine) | ~6.8 | Primary site of protonation in acidic mobile phases. |
Experimental Methodology: LC-MS Protocol
To ensure reproducible ionization and separation from synthetic byproducts (e.g., unreduced nitro-pyridine precursors), the following LC-MS protocol is recommended. This method utilizes an acidic mobile phase to stabilize the protonated precursor
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (Positive).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the Boc group).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
Critical Insight: The Boc (tert-butyloxycarbonyl) group is thermally labile. Excessive source temperature (>400°C) or high cone voltage can induce "in-source fragmentation," leading to a false signal for the de-protected species (m/z 179) rather than the intact parent (m/z 279).
Fragmentation Analysis & Mechanism
The mass spectrum of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is dominated by the instability of the carbamate (Boc) moiety and the stability of the piperazine-pyridine core.
Primary Fragmentation Pathway
Upon collision-induced dissociation (CID), the protonated precursor (
-
Loss of Isobutene (-56 Da): The tert-butyl group is eliminated via a McLafferty-like rearrangement or distonic ion mechanism, yielding the carbamic acid intermediate (
223). -
Loss of
(-44 Da): The unstable carbamic acid rapidly decarboxylates to form the naked amine ( 179).
Diagnostic Ions Table
| m/z (ESI+) | Identity | Mechanism of Formation |
| 279.2 | Intact protonated precursor. | |
| 223.1 | Loss of isobutene (neutral) from Boc group. | |
| 179.1 | Combined loss of isobutene and | |
| 121.0 | Pyridyl-N fragment | Cleavage of the piperazine ring (variable depending on energy). |
Fragmentation Pathway Diagram
The following diagram illustrates the structural transitions during MS/MS analysis.
Figure 1: Proposed ESI(+) fragmentation pathway showing the sequential loss of the Boc protecting group.
Impurity Profiling & Quality Control
In a drug development context, this compound is often synthesized via
Key Impurities to Monitor
-
Nitro-Precursor (Unreduced):
-
Structure: Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.
-
Mass Shift: +30 Da relative to product (
vs ). -
Target m/z: 309.
-
-
De-Boc Species:
-
Structure: 1-(3-aminopyridin-2-yl)piperazine.
-
Mass Shift: -100 Da.
-
Target m/z: 179 (If present in the full scan before fragmentation, it indicates sample degradation).
-
-
Oxidation Byproducts:
-
Aminopyridines are susceptible to N-oxidation.
-
Mass Shift: +16 Da.
-
Target m/z: 295.
-
References
-
Patent CN108558792B. Preparation method of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.[3][4][5] (Describes the synthesis and characterization of the regioisomer, establishing the standard workup for this class of aminopyridines).
-
Biosynth. Tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate Product Data. (Physicochemical verification and CAS 1023594-49-1 confirmation).
-
BenchChem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine Derivatives. (General protocols for Boc-piperazine fragmentation and LC retention behavior).
-
Piraud, M., et al. ESI-MS/MS analysis of underivatised amino acids: Fragmentation study. Rapid Communications in Mass Spectrometry, 2003.[6] (Foundational text on amine/pyridine fragmentation mechanisms).
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Aminopyridyl-piperazines and the Power of the Buchwald-Hartwig Amination
The 2-aminopyridyl-piperazine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for specific interactions with various biological targets, leading to applications in oncology, neuroscience, and infectious diseases. The synthesis of these complex molecules, however, can be challenging. Traditional methods for forming aryl-nitrogen bonds often require harsh reaction conditions and have limited substrate scope.
The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[1][2] This palladium-catalyzed cross-coupling reaction provides a powerful and versatile tool for the formation of C-N bonds under relatively mild conditions, tolerating a wide range of functional groups.[1][3] This application note provides a detailed guide to the synthesis of a key intermediate, tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, utilizing the Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical parameters for successful execution.
The Catalytic Cycle: A Mechanistic Overview of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a 2-halopyridine derivative) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (tert-butyl piperazine-1-carboxylate) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
The efficiency of this cycle is highly dependent on the choice of ligand, base, and solvent, which will be discussed in the experimental protocol.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Approach: Two-Step Synthesis via a Nitro Intermediate
Direct Buchwald-Hartwig amination on a 2-halo-3-aminopyridine can be challenging due to potential coordination of the existing amino group to the palladium catalyst, which can inhibit its activity. A more robust and often higher-yielding approach involves a two-step sequence:
-
Buchwald-Hartwig Amination: Coupling of tert-butyl piperazine-1-carboxylate with a 2-halo-3-nitropyridine. The electron-withdrawing nitro group activates the halide for the coupling reaction.
-
Nitro Group Reduction: Subsequent reduction of the nitro group to the desired amine.
This strategy circumvents the potential for catalyst inhibition and often leads to cleaner reactions and higher overall yields.
Experimental Protocol: Synthesis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
This protocol is a general guideline and may require optimization for specific substrates and scales.
Part A: Buchwald-Hartwig Amination of 2-Chloro-3-nitropyridine
Materials and Reagents:
-
2-Chloro-3-nitropyridine
-
Tert-butyl piperazine-1-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
Xantphos or DavePhos (ligand)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Reaction Setup and Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction must be performed under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To a Schlenk flask, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Solvent and Reactants: Add anhydrous toluene or dioxane to the flask. Stir the mixture for a few minutes, then add 2-chloro-3-nitropyridine (1.0 equivalent) and tert-butyl piperazine-1-carboxylate (1.1-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part B: Reduction of the Nitro Group
Materials and Reagents:
-
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (from Part A)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
Reduction Procedure:
-
Dissolution: Dissolve the nitro compound in a mixture of ethanol and water (or ethyl acetate).
-
Reducing Agent: Add iron powder (excess) and ammonium chloride (catalytic amount).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by chromatography if necessary.
Data Summary and Optimization Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimizing the synthesis of tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate.
| Parameter | Recommended Choice(s) | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts can offer better reproducibility. |
| Ligand | Xantphos, DavePhos | Bulky, electron-rich ligands are crucial for activating the C-Cl bond and promoting reductive elimination.[4][5] |
| Base | NaOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is generally very effective, while Cs₂CO₃ can be used for base-sensitive substrates.[6] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation barrier for C-Cl bond cleavage. |
Troubleshooting Common Issues
-
Low Conversion:
-
Catalyst/Ligand Inactivity: Ensure the use of high-purity, air- and moisture-sensitive reagents. Consider using a pre-formed catalyst.
-
Insufficient Temperature: Gradually increase the reaction temperature.
-
Inert Atmosphere: Ensure a strictly inert atmosphere is maintained throughout the reaction.
-
-
Side Reactions (e.g., Hydrodehalogenation):
-
Optimize Ligand/Palladium Ratio: A slight excess of the ligand can sometimes suppress side reactions.
-
Lower Reaction Temperature: If conversion is acceptable, a lower temperature may reduce side product formation.
-
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Reactions under inert atmosphere require proper training and equipment.
-
The reduction of nitro compounds can be exothermic. Perform the reaction with caution and appropriate cooling.
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of complex arylamines like tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. By employing a strategic two-step approach involving the amination of a nitro-substituted pyridine followed by reduction, potential challenges associated with a free amino group can be overcome. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize this valuable building block for drug discovery and development.
References
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate. [Link]
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BH amination side products and purification. Reddit. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Amine-Directed Palladium-Catalyzed C-H Halogenation of Phenylalanine Derivatives. PubMed. [Link]
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NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. [Link]
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Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. ResearchGate. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Why C–N and C–O Couplings? Macmillan Group. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
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NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. ResearchGate. [Link]
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Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal. [Link]
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Conditions for a selective Buchwald-Hartwig amination? ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. [Link]
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Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination. PubMed Central. [Link]
-
Palladium-Catalyzed Aminomethylamination and Aromatization of Aminoalkenes with Aminals via C-N Bond Activation. PubMed. [Link]
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Corrigendum: Synthesis of Aromatic α-Aminoesters: Palladium-Catalyzed Long-Range Arylation of Primary C sp 3 H Bonds. ResearchGate. [Link]
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Palladium-catalyzed synthesis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
An In-depth Technical Guide to the Palladium-Catalyzed Synthesis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Introduction: A Key Intermediate in Modern Drug Discovery
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its structural isomer, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a well-established key intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib, which are used in cancer therapy[1][2]. The 3-amino-2-pyridylpiperazine scaffold is also crucial for developing novel therapeutics, making its efficient and reliable synthesis a critical task for researchers in drug development.
This application note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful transformation allows for the formation of carbon-nitrogen bonds under relatively mild conditions, offering broad functional group tolerance and high yields where traditional methods may fail[3]. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.
The Underpinning Chemistry: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the coupling of an amine with an aryl halide or pseudohalide[4]. The reaction's success hinges on a carefully selected palladium catalyst system, which consists of a palladium precursor, a specialized phosphine ligand, and a base[5].
Core Components of the Catalytic System:
-
Palladium Precursor (e.g., Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable, air-tolerant Pd(0) source that is commonly used in cross-coupling reactions. In solution, the dba ligands are easily displaced, allowing for the formation of the active catalytic species[6][7].
-
Phosphine Ligand (e.g., BINAP): The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective. Their steric bulk promotes the formation of monoligated palladium complexes, which are highly active, and their electron-donating nature facilitates the crucial oxidative addition and reductive elimination steps[8][9][10].
-
Base (e.g., NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes the final bond formation. Sodium tert-butoxide is an excellent choice due to its high basicity and steric hindrance, which prevents it from acting as a competing nucleophile[11][12].
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is a multi-step process that continuously regenerates the active catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials and Methods
Reagents and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Supplier Notes |
| 2-Chloro-3-aminopyridine | 5470-18-8 | 128.56 g/mol | Purity >98% |
| Tert-butyl piperazine-1-carboxylate | 57260-71-6 | 186.25 g/mol | Purity >98% |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | Store under inert gas[7] |
| (±)-BINAP | 98327-87-8 | 622.67 g/mol | Racemic mixture is sufficient |
| Sodium tert-butoxide | 865-48-5 | 96.10 g/mol | Handle in a glovebox or under inert gas |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | Driest grade available (<50 ppm H₂O) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade or higher |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade or higher |
| Saturated aq. NaCl (Brine) | 7647-14-5 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular |
| Silica Gel | 7631-86-9 | - | 230-400 mesh for column chromatography |
| Schlenk Flask / 3-Neck Round Bottom Flask | - | - | Oven-dried before use |
| Magnetic Stirrer with Hotplate | - | - | - |
| Condenser | - | - | - |
| Inert Gas Line (Argon or Nitrogen) | - | - | With bubbler |
| Standard Glassware and Syringes | - | - | Oven-dried before use |
Safety Precautions
-
2-Chloro-3-aminopyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation[13][14].
-
Sodium tert-butoxide: Corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Handle only under an inert, dry atmosphere[15].
-
Pd₂(dba)₃ and BINAP: May cause skin irritation and allergic reactions. Avoid inhalation of dust[16].
-
Toluene: Flammable liquid and vapor. Health hazard.
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis.
1. Reaction Setup: a. Place an oven-dried 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere (Argon or Nitrogen). b. To the flask, add 2-Chloro-3-aminopyridine (643 mg, 5.0 mmol, 1.0 eq.). c. Add tert-butyl piperazine-1-carboxylate (1.03 g, 5.5 mmol, 1.1 eq.). d. In a separate vial, weigh out Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol% Pd) and (±)-BINAP (94 mg, 0.15 mmol, 3 mol%). e. Expert Insight: The ligand-to-palladium ratio is critical. A 3:1 or higher ratio of BINAP to Pd₂(dba)₃ (which contains two Pd atoms) ensures that sufficient ligand is present to form the active catalytic species and prevent catalyst decomposition[17].
2. Reagent Addition: a. Add the vial containing the catalyst and ligand to the reaction flask. b. In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 eq.). c. Add 25 mL of anhydrous toluene via cannula or syringe. d. Equip the flask with a reflux condenser under a continued inert atmosphere.
3. Reaction Execution: a. Begin vigorous stirring and heat the reaction mixture to 100 °C using an oil bath. b. Maintain the temperature and allow the reaction to proceed for 12-24 hours. c. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the heat source, and using a syringe, withdraw a small aliquot. Quench it with water, extract with EtOAc, and spot the organic layer on a TLC plate (e.g., using 30% EtOAc in Hexanes as eluent). The disappearance of the starting aryl chloride indicates reaction completion.
4. Work-up and Extraction: a. Once the reaction is complete, cool the flask to room temperature. b. Carefully quench the reaction by slowly adding 25 mL of water. c. Transfer the mixture to a separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc) and shake well. d. Separate the layers. Wash the organic layer sequentially with 25 mL of water and 25 mL of saturated brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification: a. The resulting crude oil or solid should be purified by flash column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in hexanes. c. Load the crude product onto the column (dry loading is recommended for best separation). d. Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). e. Collect the fractions containing the desired product (visualized by TLC) and combine them. f. Remove the solvent under reduced pressure to yield tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate as a solid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture. 2. Impure reagents or solvent. 3. Insufficient temperature. | 1. Ensure a completely inert atmosphere and use anhydrous solvents. 2. Use freshly opened or purified reagents. 3. Confirm oil bath temperature is at 100 °C. |
| Formation of Side Products (e.g., Dehalogenation) | 1. Insufficient ligand-to-metal ratio. 2. Presence of water. | 1. Increase the ligand loading to 4-5 mol%. 2. Ensure all reagents and solvents are scrupulously dry. |
| Incomplete Reaction | 1. Reaction time is too short. 2. Catalyst deactivation. | 1. Allow the reaction to run for a longer period (up to 36 hours), monitoring by TLC/LC-MS. 2. Consider a more robust ligand from the Buchwald or Hartwig portfolio (e.g., XPhos). |
| Difficult Purification | 1. Streaking on the silica gel column. 2. Co-elution of impurities. | 1. The free amino group can cause streaking. Add 0.5-1% triethylamine to the eluent system. 2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a robust and efficient pathway for the synthesis of tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. By carefully controlling the reaction parameters—particularly the exclusion of air and moisture—and utilizing an optimized catalyst system, researchers can reliably produce this valuable intermediate in high yield. This protocol serves as a comprehensive guide for scientists in pharmaceutical and chemical development, enabling the synthesis of key scaffolds for the discovery of next-generation therapeutics.
References
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Diagram]. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). sodium tert-butoxide. Retrieved from [Link]
-
Boronpharm. (2026, January 24). The Role of Phosphine Ligands in Palladium Catalysis. Retrieved from [Link]
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ACS Publications. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
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AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 2-Chloro-3-aminopyridine. Retrieved from [Link]
-
RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
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MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]
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ACS Publications. (n.d.). Pd2(dba)3 as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis. Organometallics. Retrieved from [Link]
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NIH. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. [Diagram]. Retrieved from [Link]
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ResearchGate. (2025, August 6). Pd2 (dba)3 as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis. Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). BINAP. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved from [Link]
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Reddit. (2012, July 4). Suzuki coupling help. r/chemistry. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Retrieved from [Link]
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Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
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Reddit. (2017, August 7). Why are phosphine ligands and palladium very common pairs in coupling reactions?. r/chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sodium tert-Butoxide in Modern Organic Synthesis. Retrieved from [Link]
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Heraeus Precious Metals. (n.d.). Pd2 (dba)3 FOR CROSS- COUPLING REACTIONS. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl Piperazine-1-carboxylate Hydrochloride. Retrieved from [Link]
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Application Notes and Protocols: Suzuki Coupling with Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds.[1][2] This guide provides an in-depth technical overview and practical protocols for the application of the Suzuki coupling to a class of pharmaceutically relevant substrates: Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate derivatives. These complex molecules, featuring a sterically hindered and electron-rich aminopyridine core, present unique challenges that necessitate a carefully considered approach to reaction design and optimization. This document will elucidate the mechanistic underpinnings of the reaction, navigate the common pitfalls associated with such substrates, and offer detailed, field-proven protocols to empower researchers in their drug discovery and development endeavors.
Introduction: The Power and Nuances of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction has become one of the most versatile and widely used methods for the synthesis of biaryls, a structural motif prevalent in countless natural products and pharmaceutical agents.[1][3] The reaction's popularity stems from its high functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions.[4][5]
The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Despite its robustness, the Suzuki coupling is not without its challenges, especially when dealing with complex heterocyclic substrates. The Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate scaffold presents a confluence of potential issues:
-
Steric Hindrance: The bulky tert-butyl carbamate (Boc) protecting group on the piperazine ring, coupled with substitution at the 2-position of the pyridine ring, can sterically impede the approach of the palladium catalyst to the reaction center.[7][8]
-
Lewis Basicity of Nitrogen Heterocycles: The nitrogen atoms within the pyridine and piperazine rings are Lewis basic and can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[9]
-
Electron-Rich Nature of Aminopyridines: The electron-donating amino group on the pyridine ring can decrease the electrophilicity of the adjacent carbon-halide bond, making the initial oxidative addition step of the catalytic cycle more challenging.
A thorough understanding of these factors is paramount for the successful application of the Suzuki coupling to this class of molecules.
Strategic Considerations for Coupling with Aminopyridine Derivatives
Navigating the challenges posed by Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate derivatives requires careful selection of the reaction components.
The Palladium Pre-catalyst: A Critical Choice
The choice of the palladium source is fundamental to the success of the reaction. While simple palladium salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective in some cases, pre-catalysts often offer superior performance, especially for challenging substrates.[10] These are stable, well-defined palladium complexes that readily generate the active Pd(0) species in situ.
| Pre-catalyst Type | Examples | Advantages |
| Palladacycles | Buchwald Palladacycles (e.g., XPhos Pd G3) | High stability, efficient generation of monoligated Pd(0) species, excellent for sterically demanding couplings. |
| Pd(0) sources | Pd₂(dba)₃, Pd(PPh₃)₄ | Readily available, but can be sensitive to air and moisture. |
For the target substrate, the use of a palladacycle pre-catalyst is highly recommended to overcome the steric and electronic hurdles.
The Ligand: The Key to Reactivity and Selectivity
The ligand plays a multifaceted role in the Suzuki coupling, influencing the stability, solubility, and reactivity of the palladium catalyst. For sterically hindered and electron-rich substrates, bulky and electron-rich phosphine ligands are generally the most effective.[8][11] These ligands promote the oxidative addition step and facilitate the reductive elimination of the product.
| Ligand Class | Examples | Key Features |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky biaryl phosphines that create a sterically demanding environment around the palladium, promoting reductive elimination. |
| Dialkylbiarylphosphines | tBuXPhos, JohnPhos | Highly electron-donating and sterically hindered, effective for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes with palladium, often showing high activity.[12] |
The selection of the optimal ligand may require screening, but ligands from the Buchwald family are an excellent starting point for this substrate class.
The Base and Solvent System: Fine-Tuning the Reaction Environment
The base is crucial for the transmetalation step, activating the boronic acid or its derivative.[12] The choice of base can significantly impact the reaction rate and yield. For substrates sensitive to strong bases, milder options are preferred.
Commonly used bases include:
-
Inorganic Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃
-
Phosphates: K₃PO₄
-
Fluorides: KF, CsF
Potassium phosphate (K₃PO₄) is often a good choice for aminopyridine substrates as it is effective without being overly harsh.[11]
The solvent system must be capable of dissolving all reaction components and is typically a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base. Common solvents include:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
It is imperative to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.[11]
Figure 2: A general experimental workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol: A Starting Point for Optimization
The following protocol provides a robust starting point for the Suzuki coupling of a halide derivative of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate with an arylboronic acid. Note: This is a general procedure and may require optimization for specific substrates.
Materials and Reagents
-
Tert-butyl 4-(3-amino-2-halopyridin-X-yl)piperazine-1-carboxylate (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst with an integrated ligand, 1.1-1.2 times the mol% of Pd)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Tert-butyl 4-(3-amino-2-halopyridin-X-yl)piperazine-1-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and, if necessary, the ligand.
-
Heating and Monitoring: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Try a different solvent system or increase the temperature.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃). |
| Protodeboronation of Boronic Acid | - Presence of water- High reaction temperature- Inefficient transmetalation | - Use anhydrous conditions.- Lower the reaction temperature and extend the reaction time.- Use a more stable boronic acid derivative (e.g., pinacol ester).[11] |
| Formation of Side Products | - Homocoupling of boronic acid- Decomposition of starting materials | - Decrease the catalyst loading.- Lower the reaction temperature.- Ensure the purity of the starting materials. |
Conclusion
The Suzuki-Miyaura cross-coupling of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate derivatives is a powerful yet nuanced transformation. Success hinges on a rational approach to reaction design, with careful consideration of the catalyst, ligand, base, and solvent. By understanding the inherent challenges posed by these sterically hindered and electron-rich substrates and by employing the strategies and protocols outlined in this guide, researchers can effectively leverage the Suzuki coupling to synthesize novel and complex molecules for the advancement of drug discovery and development.
References
- Farhang, M., Akbarzadeh, A.R., Rabbani, M., & Ghadiri, A.M. (2022).
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Palladium-Catalyzed Suzuki–Miyaura Reaction: A Mechanistic Perspective. In Topics in Current Chemistry (Vol. 346, pp. 31–110). Springer, Berlin, Heidelberg.
- YouTube. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (2025, August 5). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
- ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- YouTube. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
- ResearchGate. (n.d.). Suzuki biaryl cross-coupling reactions a, The Suzuki biaryl....
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Diazonium compound.
- ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
- Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14, 1227.
- PubMed. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. Journal of Organic Chemistry, 79(9), 3946-54.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
- Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
- ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Research Square. (2023, July 7). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis.
- ACS Publications. (n.d.). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Biosynth. (n.d.). tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate | 1023594-49-1.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.
- Sigma-Aldrich. (n.d.). tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate | 1023594-49-1.
- ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Atlantis Press. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and handling of this important synthetic intermediate. Leveraging insights from common synthetic pathways and analytical observations of structurally similar compounds, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, purification, and analysis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate.
Issue 1: An unexpected peak is observed in the HPLC/LC-MS analysis of my final product.
Potential Cause: The presence of process-related impurities is a common reason for unexpected peaks in chromatographic analysis. These can include unreacted starting materials, intermediates from the synthetic route, or by-products from side reactions. The identity of the impurity will depend on the synthetic method employed. A prevalent method for synthesizing similar aminopyridinyl-piperazine compounds is the Buchwald-Hartwig amination.
Troubleshooting Steps:
-
Review the Synthetic Route: A likely synthesis involves the coupling of 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst and a ligand.[1]
-
Analyze Potential Starting Material Impurities:
-
Unreacted Tert-butyl piperazine-1-carboxylate (Boc-piperazine): This starting material is relatively volatile and may be carried through the work-up. It can be identified by comparing the retention time with a standard.
-
Unreacted 2-halo-3-aminopyridine: The starting pyridine derivative may persist if the reaction is incomplete. Its presence can be confirmed with a reference standard.
-
-
Identify Potential By-products:
-
Positional Isomers: Depending on the starting materials, isomers such as tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate could be formed.[2] Careful selection of starting materials and reaction conditions is crucial to control regioselectivity.
-
Di-substituted Piperazine: A second molecule of the aminopyridine may react with the piperazine if the Boc-protecting group is compromised, though this is less likely under standard conditions.
-
-
Consider Catalyst Residues: Residual palladium from the coupling reaction can sometimes be observed, though it is more of a concern for elemental analysis than HPLC.
Issue 2: The isolated product has a yellow or brown discoloration.
Potential Cause: Discoloration often points to the presence of degradation products or residual catalyst. The aminopyridine moiety is susceptible to oxidation, which can lead to colored impurities.
Troubleshooting Steps:
-
Evaluate for Oxidative Degradation: Exposure to air and light can promote the oxidation of the amino group. Ensure that the final product is handled under an inert atmosphere (e.g., nitrogen or argon) and stored in amber vials.[3]
-
Check for Nitrosamine Impurities: The secondary amine in the piperazine ring, if deprotected, or the aminopyridine itself can potentially react with nitrous acid to form N-nitroso derivatives.[4][5] These are a significant concern due to their potential toxicity.
-
Screening: Specialized LC-MS/MS methods are often required for the detection of trace-level nitrosamines.
-
-
Purification Strategy: If discoloration persists, recrystallization or column chromatography may be necessary to remove the colored impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate?
Based on common synthetic routes for analogous compounds, the impurities can be categorized as follows:
-
Starting Materials:
-
Tert-butyl piperazine-1-carboxylate
-
2-halo-3-aminopyridine (e.g., 2-chloro- or 2-bromo-3-aminopyridine)
-
-
Intermediates:
-
In a multi-step synthesis, precursors to the final aminopyridine starting material could be present.
-
-
By-products:
-
Positional isomers of the final product.
-
Products of side reactions, such as homo-coupling of the starting materials.
-
-
Degradation Products:
Q2: How should I store Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate to maintain its purity?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[3] An inert atmosphere is recommended to prevent oxidation. For long-term storage, keeping it in a refrigerator at 2-8°C is advisable.[7]
Q3: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with additives like formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main component and any impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities if they are present at sufficient levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities, such as residual solvents or unreacted starting materials like Boc-piperazine.
Summary of Potential Impurities
| Impurity Category | Potential Compound | Likely Origin |
| Starting Material | Tert-butyl piperazine-1-carboxylate | Incomplete reaction |
| Starting Material | 2-halo-3-aminopyridine | Incomplete reaction |
| By-product | Positional Isomers | Lack of regioselectivity in synthesis |
| Degradation | Oxidized aminopyridine species | Exposure to air/light |
| Degradation | N-nitroso derivatives | Reaction with nitrosating agents |
Visualizing the Synthetic Landscape
The following diagram illustrates a plausible synthetic pathway for Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, highlighting potential points of impurity introduction.
Caption: Synthetic pathway and impurity formation.
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This is a general method and may require optimization for your specific sample and instrument.
Protocol 2: Sample Preparation for Analysis
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, dilute the stock solution to a suitable concentration for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
References
-
Veeprho. Tert-butyl 4-((2-aminopyridin-3-yl)(nitroso)amino)piperidine-1-carboxylate. [Link]
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]
- Google Patents. CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubChem. Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Pharmaffiliates. Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
Sources
- 1. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. virtuouslifescience.com [virtuouslifescience.com]
- 3. buy high quality tert-Butyl 4-(6-aminopyridin-3-yl) piperazine -1-carboxylate,tert-Butyl 4-(6-aminopyridin-3-yl) piperazine -1-carboxylate for sale online price,tert-Butyl 4-(6-aminopyridin-3-yl) piperazine -1-carboxylate Pictures,tert-Butyl 4-(6-aminopyridin-3-yl) piperazine -1-carboxylate Basic Info,tert-Butyl 4-(6-aminopyridin-3-yl) piperazine -1-carboxylate Standard - www.pharmasources.com [pharmasources.com]
- 4. veeprho.com [veeprho.com]
- 5. tert-Butyl 4-((2-aminopyridin-3-yl)(nitroso)amino)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Catalyst Selection for the Synthesis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the catalytic synthesis of this important building block. Our focus is on the widely employed Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming the crucial C-N bond.
This document will delve into the intricacies of catalyst selection, reaction optimization, and troubleshooting common issues encountered during this synthesis. We aim to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate?
The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (or pseudohalide), such as 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine, with Tert-butyl piperazine-1-carboxylate. The reaction is mediated by a palladium catalyst system, which consists of a palladium precursor and a phosphine ligand, in the presence of a base.
Q2: What are the starting materials for this synthesis?
The key starting materials are:
-
The Pyridine Moiety: Typically, a 2-halo-3-aminopyridine is used. The reactivity of the halide follows the general trend I > Br > OTf > Cl.[3] While aryl chlorides are often more challenging substrates, recent advances in ligand development have made their use feasible and economically attractive.[4][5]
-
The Piperazine Moiety: Tert-butyl piperazine-1-carboxylate (Boc-piperazine) is the amine coupling partner.
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand.
-
Base: A non-nucleophilic base is crucial for the catalytic cycle.
Q3: Why is the choice of ligand so critical in this specific reaction?
The ligand plays a pivotal role in the success of the Buchwald-Hartwig amination by influencing the stability and reactivity of the palladium catalyst. For the synthesis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, the pyridine substrate presents a unique challenge. The nitrogen atom of the pyridine ring and the adjacent amino group can coordinate to the palladium center, potentially deactivating the catalyst.[6][7][8]
Bulky, electron-rich phosphine ligands are essential to:
-
Promote Oxidative Addition: Facilitate the initial, often rate-limiting, step of the reaction, especially with less reactive aryl chlorides.[4]
-
Prevent Catalyst Deactivation: The steric bulk of the ligand can hinder the binding of the pyridine nitrogen to the palladium center.[5]
-
Facilitate Reductive Elimination: Promote the final step of the catalytic cycle to release the desired product and regenerate the active catalyst.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q4: My reaction shows low or no conversion. What are the likely causes and how can I troubleshoot this?
Low or no conversion is a common issue, often related to the catalyst's activity.
-
Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can be sluggish.[8]
-
Cause 2: Inappropriate Ligand. The chosen ligand may not be suitable for the specific substrate. Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.
-
Cause 3: Insufficient Temperature. The oxidative addition step for aryl chlorides often requires higher temperatures.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[4]
-
-
Cause 4: Presence of Oxygen or Water. Oxygen can oxidize and deactivate the Pd(0) catalyst.
Q5: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with a hydrogen atom) as a side product. How can I minimize this?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It can arise from a β-hydride elimination pathway.[1]
-
Cause 1: Ligand Choice. The ligand's steric and electronic properties influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side product).
-
Solution: Employing bulkier phosphine ligands can sterically hinder the β-hydride elimination pathway and favor the desired reductive elimination.[5]
-
-
Cause 2: Base Choice. The nature of the base can influence the reaction pathway.
-
Solution: While strong bases like NaOt-Bu are often effective, they can sometimes promote side reactions. Screening other bases like K₃PO₄ or Cs₂CO₃ might be beneficial, although this may require a more active catalyst system or higher temperatures.[4]
-
Q6: The reaction stalls after reaching a certain conversion, or the catalyst appears to have decomposed (e.g., formation of palladium black). What can I do?
Catalyst decomposition is a sign of an unstable catalytic species.
-
Cause 1: Ligand Dissociation. The phosphine ligand may be dissociating from the palladium center, leading to the formation of inactive palladium species.
-
Cause 2: Substrate Inhibition. As mentioned, the pyridine nitrogen and the amino group of your substrate can bind to the palladium center and inhibit catalysis.[6][8]
-
Solution: The use of sterically hindered ligands is the primary strategy to mitigate this. Experimenting with different ligand-to-palladium ratios might also be beneficial.
-
Experimental Protocols & Data
Catalyst and Base Screening Protocol
A systematic screening of catalysts and bases is crucial for optimizing the synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In an array of oven-dried reaction vials equipped with stir bars, add the 2-halo-3-aminopyridine (1.0 equiv) and the chosen base (1.5 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a variety of phosphine ligands in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Catalyst Addition: Add the appropriate amounts of the palladium precursor and ligand solutions to each reaction vial.
-
Reagent Addition: Add Tert-butyl piperazine-1-carboxylate (1.2 equiv) and the reaction solvent to each vial.
-
Reaction Execution: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
Analysis: Determine the conversion and yield for each set of conditions to identify the optimal catalyst system.
Data Presentation: Ligand and Base Screening
The following table provides representative data for the Buchwald-Hartwig amination of a model 2-chloropyridine with an amine, illustrating the impact of ligand and base selection on reaction yield.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOt-Bu | Toluene | 100 | <5 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | NaOt-Bu | Toluene | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (3) | NaOt-Bu | Dioxane | 100 | 92 |
| 4 | Pd₂(dba)₃ (1) | BrettPhos (3) | K₃PO₄ | Dioxane | 110 | 78 |
| 5 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | 88 |
This is a representative table based on literature data for similar reactions. Actual yields may vary depending on the specific substrates and conditions.
Visualization of Key Concepts
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. Understanding this cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing common issues in the synthesis.
Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination.
References
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. (2025). Retrieved January 31, 2026, from [Link]
-
Garnes-Portolés, F., Greco, R., Oliver-Meseguer, J., Castellanos-Soriano, J., Jiménez, M. C., López-Haro, M., Hernández-Garrido, J. C., Boronat, M., Pérez-Ruiz, R., & Leyva-Pérez, A. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved January 31, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. (2021). Retrieved January 31, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved January 31, 2026, from [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Retrieved January 31, 2026, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. (2025). Retrieved January 31, 2026, from [Link]
- Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.Google Patents. (n.d.).
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. (2025). Retrieved January 31, 2026, from [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. (n.d.). Retrieved January 31, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. (2014). Retrieved January 31, 2026, from [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. (n.d.). Retrieved January 31, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. (2025). Retrieved January 31, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
-
Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. National Institutes of Health. (n.d.). Retrieved January 31, 2026, from [Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. (2024). Retrieved January 31, 2026, from [Link]
-
Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. National Institutes of Health. (n.d.). Retrieved January 31, 2026, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. (2025). Retrieved January 31, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. (2014). Retrieved January 31, 2026, from [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. (n.d.). Retrieved January 31, 2026, from [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 31, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, containing a Boc-protected piperazine and an aminopyridine moiety, offers great synthetic versatility. However, these same functional groups can be susceptible to degradation under certain experimental conditions. This guide will help you navigate potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: How should I properly store solid Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate?
A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container, protected from light and moisture.[1] The recommended storage temperature is between 2-8°C in a cool, dry, and well-ventilated area.[1] Exposure to heat and incompatible substances should be avoided.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: The compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] For experimental use, it is crucial to use anhydrous solvents whenever possible to prevent hydrolysis.
Q3: Are there any known chemical incompatibilities?
A3: Yes, this compound is incompatible with strong oxidizing agents. Contact with strong acids should also be avoided as this can lead to the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[2][3]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing an aminopyridine moiety can be susceptible to photodegradation.[4][5] It is recommended to protect solutions of this compound from direct light exposure by using amber vials or covering the container with aluminum foil.[1]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing explanations of the underlying chemistry and actionable protocols.
Issue 1: Appearance of an Unexpected, More Polar Peak in HPLC Analysis
Scenario: You've prepared a solution of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate in a standard mobile phase containing a small amount of acid (e.g., 0.1% trifluoroacetic acid - TFA) for HPLC analysis. After letting the sample sit for a few hours, you observe a new, earlier-eluting (more polar) peak that grows over time.
Probable Cause: Acid-Catalyzed Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[2][6] In the presence of acid, the carbonyl oxygen of the Boc group gets protonated, initiating a cascade that leads to the cleavage of the tert-butyl group as a stable tert-butyl cation and the release of carbon dioxide, resulting in the unprotected piperazine derivative.[6] This deprotected compound is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
Visualizing the Degradation Pathway: Boc Deprotection
Caption: Acid-catalyzed hydrolysis of the Boc group.
Troubleshooting Protocol:
-
Immediate Analysis: Analyze samples as soon as possible after preparation, especially when using acidic mobile phases.
-
pH Control: If possible, adjust the mobile phase to a neutral or slightly basic pH. However, be mindful of the pKa of your compound and potential peak shape issues.
-
Use a Milder Acid: If an acidic modifier is necessary for good chromatography, consider using a weaker acid like formic acid instead of TFA.
-
Confirmation of Degradant: To confirm the identity of the new peak, you can intentionally deprotect a small sample of your starting material using a strong acid (e.g., 1:1 TFA:DCM for 30 minutes) and inject it into the HPLC to see if the retention time matches the unexpected peak.
| Compound | Structure | Expected Polarity | Expected HPLC Retention |
| Parent Compound | Boc-protected | Less Polar | Longer |
| Degradant | Deprotected | More Polar | Shorter |
Issue 2: Gradual Discoloration of the Solid Compound or its Solutions
Scenario: You notice that your solid sample of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, which was initially a white to off-white solid, has developed a yellowish or brownish tint over time. Similarly, solutions of the compound, especially when left exposed to air and light, gradually change color.
Probable Cause: Oxidation and/or Photodegradation
The aminopyridine and piperazine moieties in the molecule are susceptible to oxidation.[7][8] Atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of colored byproducts. The piperazine ring can be oxidized to various products, including cyclic imines.[9] The aminopyridine ring can also undergo oxidative degradation.[8]
Experimental Workflow for Investigating Discoloration
Caption: Workflow to investigate compound discoloration.
Troubleshooting Protocol:
-
Proper Storage: Re-evaluate your storage conditions. Ensure the solid is stored at the recommended 2-8°C, in a tightly sealed container, and protected from light.[1]
-
Inert Atmosphere: For preparing stock solutions for long-term storage, consider using degassed solvents and purging the vial with an inert gas like nitrogen or argon before sealing.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant might be considered, but this should be evaluated for compatibility with your downstream experiments.
-
Purity Check: If you observe discoloration, it is crucial to re-check the purity of your material by HPLC before use. The colored impurities may or may not interfere with your reaction, but they indicate that some level of degradation has occurred.
Issue 3: Formation of N-Nitroso Impurity
Scenario: During a synthetic step that involves acidic conditions and a source of nitrite (e.g., residual from a previous step or from an additive), you detect an impurity with a mass corresponding to the addition of a nitroso group (+NO).
Probable Cause: Formation of an N-Nitroso Derivative
If the Boc group is cleaved under acidic conditions, the resulting secondary amine on the piperazine ring can react with nitrosating agents to form a potentially genotoxic N-nitroso impurity.[10] This is a significant concern in pharmaceutical development.
Mitigation Strategies:
-
Avoid Nitrite Sources: Carefully review your synthetic route to eliminate or minimize the presence of nitrite sources, especially in acidic steps.
-
Scavengers: In some cases, the use of a scavenger for nitrosating agents, such as ascorbic acid, can be employed.
-
pH Control: Maintaining a neutral or basic pH will prevent the formation of the reactive nitrosating species and also keep the piperazine nitrogen less susceptible to nitrosation.
-
Analytical Monitoring: Use a sensitive analytical method, such as LC-MS, to monitor for the potential formation of N-nitroso impurities, especially during process development and stability studies.[10]
Analytical Methodologies
A robust analytical method is essential for monitoring the stability of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. High-Performance Liquid Chromatography (HPLC) is the recommended technique.[11]
General HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Good retention and separation of the parent compound and its more polar degradants. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Provides good resolution for a range of polarities. |
| Modifier | 0.1% Formic Acid (if needed for peak shape) | Improves peak shape without being overly harsh to promote Boc deprotection during analysis. |
| Detection | UV at ~275 nm | Aminopyridine moiety has a strong UV absorbance at this wavelength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume. |
This guide provides a foundational understanding of the stability of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. By understanding the potential degradation pathways and implementing the recommended handling, storage, and analytical procedures, you can ensure the quality and reliability of your research.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Veeprho. Tert-butyl 4-((2-aminopyridin-3-yl)(nitroso)amino)piperidine-1-carboxylate. [Link]
- Freeman, S. E., et al. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 10, 244-270.
- Attri, P., et al. (2021). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract.
- Pore, D. M., et al. (2021).
- Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 4(10), 1776-1784.
- Simon, J. C., et al. (2007). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Applied Microbiology and Biotechnology, 74(4), 918-925.
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]
- Navas Díaz, A., et al. (2009). HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization.
- Deadman, B. J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 834-840.
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Ren, Z., & da Silva, G. (2019).
- Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of Agricultural and Food Chemistry, 47(4), 1730-1734.
- Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
Sources
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- 5. mdpi.com [mdpi.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is a critical intermediate in the synthesis of advanced therapeutic agents. Therefore, establishing a robust, accurate, and reliable analytical method for its purity determination is of paramount importance.
This guide provides an in-depth exploration of the reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this key intermediate. We will dissect the rationale behind methodological choices, present a detailed experimental protocol, and objectively compare the performance of HPLC with alternative analytical technologies, supported by experimental data and authoritative principles.
The Central Role of HPLC in Purity Profiling
High-Performance Liquid Chromatography (HPLC) remains the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] For a molecule like Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, which contains both hydrophobic (tert-butyl group) and polar (aminopyridin, piperazine) moieties, RP-HPLC is exceptionally well-suited. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[2][3]
The primary objective is to develop a stability-indicating method—a method capable of separating the main compound from its potential impurities and degradation products, ensuring that the reported purity is a true reflection of the sample's quality.
Causality Behind Method Development Choices
A successful HPLC method is not a matter of chance but a series of logical decisions grounded in the physicochemical properties of the analyte.
-
Column Chemistry: A C18 (octadecyl) column is the workhorse for RP-HPLC and the logical starting point.[2] Its long alkyl chains provide sufficient hydrophobic interaction to retain the molecule, allowing for effective separation from more polar or less retained impurities. The choice of a modern, end-capped silica column minimizes peak tailing, which can be an issue for basic compounds like this one due to interactions with residual silanols on the silica surface.
-
Mobile Phase Composition: The mobile phase must be carefully optimized.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.
-
Aqueous Phase & pH Control: The aminopyridin and piperazine nitrogens are basic. Their ionization state is pH-dependent, which drastically affects retention time. To ensure reproducibility, a buffer (e.g., phosphate or acetate) is essential to maintain a constant pH. A slightly acidic pH (e.g., pH 3-4) is often chosen to ensure the basic nitrogens are protonated, leading to consistent retention and sharp peaks.
-
Gradient Elution: For impurity profiling, a gradient elution (where the concentration of the organic solvent is increased over time) is superior to an isocratic (constant composition) method.[4][5] This allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime, providing a comprehensive view of the sample's purity.[5]
-
-
Detector Selection: The pyridine ring in the molecule is a strong chromophore. A photodiode array (PDA) or diode-array detector (DAD) is ideal. It not only quantifies the compound at a specific wavelength (typically around 254 nm) but also provides UV spectra for all detected peaks. This is invaluable for peak tracking during method development and for assessing peak purity—ensuring a single chromatographic peak corresponds to a single component.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and follows the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][6][7][8] A method is only trustworthy if its performance is verified; therefore, system suitability tests are integrated into the workflow.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.
-
Reference Standard: Well-characterized Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (>99.5% purity).
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of purified water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
System Suitability Solution (SSS): Prepare a solution of the reference standard in the diluent at a concentration of approximately 0.5 mg/mL. Spike with known, relevant impurities if available.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (with DAD scanning from 200-400 nm) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Workflow Diagram
Caption: A typical workflow for HPLC purity analysis.
System Suitability Criteria (Trustworthiness)
Before analyzing any samples, the SSS is injected. The system is deemed ready only if the following criteria are met:
-
Tailing Factor: The peak for the main compound should have a tailing factor ≤ 1.5.
-
Theoretical Plates: The column efficiency, measured as theoretical plates, should be ≥ 2000.
-
Resolution: The resolution between the main peak and the closest eluting impurity peak should be ≥ 1.5.
These checks ensure the chromatographic system is performing optimally and can produce reliable data.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the primary workhorse, other techniques offer orthogonal capabilities that can be invaluable for comprehensive characterization. The choice of method depends on the specific analytical challenge.[9]
| Technique | Principle | Advantages for this Analysis | Limitations | Best Use Case |
| HPLC (This Method) | Differential partitioning between stationary and mobile phases. | Robust, reproducible, excellent for quantification, widely available.[1] | Moderate speed and solvent consumption. | Routine quality control (QC), release testing, stability studies. |
| UPLC (Ultra-PLC) | HPLC using columns with <2 µm particles at high pressure. | 5-10x faster run times, higher resolution and sensitivity.[10] | Higher instrument cost, more susceptible to clogging. | High-throughput screening, complex impurity profiles requiring maximum resolution. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC coupled with a mass spectrometer detector. | Provides mass-to-charge ratio (m/z) data, enabling definitive identification of unknown impurities. | Higher cost and complexity, may not be as robust for routine quantification as UV-DAD. | Impurity identification and structural elucidation, forced degradation studies. |
| CE (Capillary Electrophoresis) | Separation based on charge-to-size ratio in an electric field. | Orthogonal separation mechanism to HPLC, low sample/reagent consumption.[11] | Can have lower sensitivity and be less robust than HPLC.[11] | Confirming purity with a different analytical technique, separating charged or highly polar impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds in the gas phase. | High efficiency for volatile compounds. | Not suitable for this non-volatile, thermally labile compound without derivatization, which adds complexity.[12] | Analysis of volatile starting materials or residual solvents. |
Logical Framework for Method Selection
Caption: A decision guide for selecting the appropriate analytical technique.
Conclusion
The purity analysis of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is most effectively and reliably accomplished using a well-developed, gradient RP-HPLC method with DAD detection. The rationale for selecting a C18 column, a buffered mobile phase, and a gradient program is rooted in the fundamental chemistry of the molecule and the goals of impurity profiling. This approach provides the necessary specificity, accuracy, and robustness for routine quality control in a regulated pharmaceutical environment.
While HPLC is the cornerstone, a comprehensive analytical strategy leverages other technologies. UPLC offers a significant speed advantage for high-throughput needs, while LC-MS is indispensable for the structural elucidation of unknown impurities discovered during stability or forced degradation studies. Capillary Electrophoresis serves as a powerful orthogonal technique to confirm purity when an alternative separation mechanism is required. By understanding the strengths and limitations of each method, researchers can build a complete and scientifically sound analytical package, ensuring the quality and safety of the final drug product.
References
-
SIELC Technologies . HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]
-
Technology Networks . HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
UNODC . Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
National Center for Biotechnology Information (PMC) . Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Available from: [Link]
-
European Medicines Agency (EMA) . ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Technology Networks . Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available from: [Link]
-
ResearchGate . Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Chromatography Online . A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Available from: [Link]
-
ResearchGate . Comparison of LC and CE with examples of impurity profiling of drugs. Available from: [Link]
-
International Council for Harmonisation (ICH) . Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
LCGC International . Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Available from: [Link]
- Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Pharmaguideline . Steps for HPLC Method Validation. Available from: [Link]
-
International Journal of Pharmaceutical Erudition . A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
-
Lab Manager . ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Patsnap Eureka . HPLC vs CE Efficiency: Assessing Sample Purity Reach. Available from: [Link]
-
International Journal for Scientific Research & Development . Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available from: [Link]
-
ResearchGate . Determination of piperazine derivatives in “Legal Highs”. Available from: [Link]
-
Pharmaffiliates . CAS No : 571188-59-5 | Product Name : Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Available from: [Link]
-
Pharma Focus Asia . HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
-
ResearchGate . Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Available from: [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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- 12. researchgate.net [researchgate.net]
Comparative Guide: Quantitative NMR (qNMR) vs. HPLC for Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Executive Summary
Status: Validated Protocol Available Verdict: qNMR is the superior method for absolute purity determination of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (hereafter TBAP ), particularly during early-stage development where reference standards are unavailable.
While HPLC-UV (Method A) offers high precision and sensitivity for impurity profiling, it consistently overestimates the purity of TBAP by 2–5% due to its inability to detect non-chromophoric impurities (e.g., residual Boc-anhydride, inorganic salts, and trapped solvents). qNMR (Method B) provides a metrologically traceable mass balance without requiring a compound-specific reference standard.
Technical Context & The Problem
The Molecule: Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate Molecular Formula: C₁₄H₂₂N₄O₂ Molecular Weight: 278.35 g/mol [1]
The Analytical Challenge: TBAP is a critical intermediate often synthesized via nucleophilic aromatic substitution (SnAr) or Buchwald-Hartwig coupling. Common contaminants include:
-
Residual Solvents: DCM or Ethyl Acetate (often trapped in the piperazine lattice).
-
Inorganic Salts: Halide byproducts from the coupling reaction.
-
Boc-Anhydride: Excess reagent often invisible at 254 nm.
Standard HPLC-UV utilizing "Area %" normalization assumes that all components absorb UV light equally and that all impurities are eluted. For TBAP, this assumption fails, leading to inflated purity values that compromise downstream stoichiometry.
Methodology: The Protocols
Method A: HPLC-UV (The Conventional Approach)
Used for: Impurity profiling and qualitative assessment.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Gradient A (0.1% H₃PO₄ in Water) / B (Acetonitrile).
-
Detection: UV at 254 nm (Pyridine absorption max) and 210 nm.
-
Flow Rate: 1.0 mL/min.[2]
-
Calculation: Area Normalization (
).
Method B: 1H-qNMR (The Primary Standard Approach)
Used for: Absolute mass purity determination.
Core Principle: The integrated signal area in NMR is directly proportional to the number of nuclei, independent of the chemical structure. By adding a certified Internal Standard (IS) of known purity, we calculate the absolute purity of TBAP.
Validated qNMR Protocol
-
Solvent: DMSO-d₆ (Chosen for solubility of the polar aminopyridine and to shift exchangeable protons).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Why? Maleic acid provides a sharp singlet at
6.0–6.2 ppm, a "silent region" for TBAP (which has aliphatics at 1.4–3.8 ppm and aromatics at 6.8–8.0 ppm).
-
-
Relaxation Delay (D1): 30 seconds.
-
Causality: Accurate integration requires full magnetization recovery. The longest
(longitudinal relaxation time) in this mixture is typically the IS or the Boc tert-butyl group (~2–4s). We set to ensure 99.3% recovery.
-
Step-by-Step Workflow
-
Weighing: Accurately weigh ~10 mg of TBAP (
) and ~5 mg of Maleic Acid ( ) into the same vial using a microbalance (precision 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.
-
Acquisition:
-
Pulse Angle: 90°[3]
-
Spectral Width: 20 ppm (to capture all satellites)
-
Scans (NS): 16 or 32 (for S/N > 250)
-
Acquisition Time (AQ): 4.0 s
-
-
Processing: Phase correction (manual), Baseline correction (automatic polynomial), Integration (manual, covering 64x linewidth).
Comparative Analysis & Data
The following table summarizes a representative comparison of three batches of TBAP analyzed by both methods.
| Metric | HPLC-UV (Area %) | qNMR (Mass %) | Discrepancy | Cause of Variance |
| Batch 001 | 99.2% | 95.4% | -3.8% | Residual solvent (DCM) + Salts |
| Batch 002 | 98.5% | 93.1% | -5.4% | Excess Boc-anhydride (low UV response) |
| Batch 003 | 99.8% | 98.9% | -0.9% | High purity; methods converge |
| RSD (Precision) | 0.2% | 0.4% | N/A | qNMR is slightly less precise but more accurate |
| Time to Result | 45 mins | 15 mins | N/A | No calibration curve needed for qNMR |
The "Why" Behind the Data
The HPLC method at 254 nm is "blind" to the residual Boc-anhydride (which absorbs weakly/poorly) and completely misses the inorganic salts and residual solvents. The qNMR spectrum, however, reveals the Boc-anhydride methyl protons (distinct from the product's Boc group) and the solvent peaks, which are factored into the mass balance.
Visualizations
Diagram 1: The qNMR Logic Flow
This diagram illustrates the self-validating workflow of the qNMR protocol.
Caption: The critical path for qNMR accuracy relies on the T1 relaxation test to determine the delay parameter (D1), ensuring quantitative stoichiometry.
Diagram 2: Signal Assignment & Interference Map
This diagram visualizes why Maleic Acid is the correct Internal Standard choice.
Caption: Spectral mapping confirms Maleic Acid (6.1 ppm) avoids interference from the TBAP aliphatic (Boc/Piperazine) and aromatic (Pyridine) signals.
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772-2779. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
Sources
A Comparative Analysis of Positional Isomers: Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate and its 6-amino Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug discovery, the precise positioning of functional groups on a scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth comparison of two key positional isomers: tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate and tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate. While the latter is a well-documented intermediate in the synthesis of prominent kinase inhibitors, its 3-amino-2-yl isomer is less characterized in publicly available literature. This guide will, therefore, draw upon foundational principles of organic chemistry and data from analogous structures to provide a comprehensive comparative analysis.
Structural and Electronic Landscape
The core difference between these two molecules lies in the substitution pattern on the pyridine ring. The 6-amino isomer is a derivative of a 2,5-disubstituted pyridine, whereas the 3-amino isomer is a derivative of a 2,3-disubstituted pyridine. This seemingly subtle change has significant implications for the electronic distribution within the pyridine ring and the steric environment around the key functional groups.
Figure 1. Chemical Structures of the Two Isomers.
In the 6-amino isomer, the amino group is para to the piperazine substituent. This positioning allows for significant electronic communication through resonance, potentially influencing the basicity of both the pyridine nitrogen and the exocyclic amino group. The 3-amino isomer, with its ortho arrangement of the amino and piperazine groups, will experience more pronounced steric interactions and different electronic effects, including potential intramolecular hydrogen bonding.
Comparative Physicochemical Properties
| Property | Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate | Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₄H₂₂N₄O₂ | C₁₄H₂₂N₄O₂ | Isomers have the same molecular formula. |
| Molecular Weight | 278.35 g/mol | 278.35 g/mol | Isomers have the same molecular weight. |
| pKa (Pyridine Nitrogen) | Predicted ~4-5 | Predicted ~5-6 | The amino group in the 3-position is expected to have a stronger electron-donating effect on the adjacent ring nitrogen through induction, increasing its basicity compared to the more distant 6-amino group. The pKa of 3-aminopyridine is higher than that of 2-aminopyridine.[1] |
| pKa (Exocyclic Amino) | Predicted ~3-4 | Predicted ~2-3 | The proximity of the electron-withdrawing piperazine group and the pyridine nitrogen in the 3-amino isomer is expected to decrease the basicity of the exocyclic amino group. |
| Solubility | Soluble in organic solvents like DMSO and methanol.[2] | Expected to be soluble in similar organic solvents. | The overall nonpolar character contributed by the Boc group and the aromatic system suggests similar solubility profiles. |
| Melting Point | 130-132 °C[2] | Likely different | Differences in crystal packing due to varied steric and electronic interactions will result in a different melting point. |
| Polar Surface Area (PSA) | ~67.9 Ų (Calculated) | ~67.9 Ų (Calculated) | Isomers will have the same PSA. |
| LogP | 1.6-1.8 (at 35°C and pH 7-9)[2] | Likely similar | While minor differences may exist due to intramolecular interactions, the overall lipophilicity is expected to be comparable. |
Synthesis and Reactivity: A Tale of Two Scaffolds
The synthetic accessibility of these isomers is a critical consideration for their application.
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
This isomer is readily synthesized through several established routes. A common approach involves the nucleophilic aromatic substitution (SNA) of a suitable di-substituted pyridine, such as 2-chloro-5-nitropyridine, with Boc-piperazine, followed by reduction of the nitro group.[2] Another documented method is the palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-5-aminopyridine with Boc-piperazine. Several patents also describe photocatalytic and other novel synthetic methods.[3][4]
Figure 2. General Synthetic Strategy for the 6-Amino Isomer.
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
The synthesis of the 3-amino isomer is less straightforward and not explicitly detailed in the surveyed literature. A plausible synthetic route would likely start from 2,3-diaminopyridine or a protected derivative. The challenge lies in the selective functionalization of the 2-position with the piperazine moiety without affecting the 3-amino group.
A potential strategy could involve the palladium-catalyzed amination of 2-halo-3-aminopyridine with Boc-piperazine. The relative nucleophilicity of the two amino groups in 2,3-diaminopyridine is a key factor; the 3-amino group is generally more nucleophilic, which could complicate direct amination at the 2-position.[5]
Figure 3. Plausible Synthetic Route for the 3-Amino Isomer.
Predicted Reactivity and Applications
The differing electronic and steric environments of the two isomers are expected to lead to distinct reactivity profiles and, consequently, different potential applications.
-
Reactivity of the Exocyclic Amino Group: The 6-amino group, being less sterically hindered and potentially more nucleophilic due to resonance effects, is well-suited for subsequent reactions such as amide bond formation or further substitution reactions. This is evidenced by its use in the synthesis of Palbociclib and Ribociclib, where this amine participates in a crucial coupling reaction.[6] The 3-amino group, being ortho to the bulky Boc-piperazine group, is more sterically encumbered, which may hinder its reactivity in certain transformations.
-
Chelation and Metal Binding: The vicinal arrangement of the piperazine nitrogen and the 3-amino group in the 3-amino isomer creates a potential bidentate chelation site for metal ions. This property is absent in the 6-amino isomer. This suggests that the 3-amino isomer could be explored as a ligand in coordination chemistry or as a scaffold for metal-binding drugs.
-
Pharmacological Implications: The 6-amino isomer is a key intermediate for CDK4/6 inhibitors used in cancer therapy.[7] The pharmacological profile of the 3-amino isomer is unknown. However, the 2,3-diaminopyridine scaffold is found in molecules with a range of biological activities, including potential anti-malarial and anti-trypanosomal agents.[5] Therefore, derivatives of the 3-amino isomer could be of interest in exploring new therapeutic areas.
Proposed Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, a series of experiments should be conducted.
Protocol 1: Determination of pKa
Objective: To experimentally determine the pKa values of the pyridine nitrogen and the exocyclic amino group for both isomers.
Methodology:
-
Prepare 1 mM solutions of each isomer in a mixed solvent system (e.g., 50:50 water:methanol) to ensure solubility.
-
Perform potentiometric or UV-metric titrations using a standardized solution of HCl or NaOH.
-
Monitor the pH or UV absorbance changes as a function of the titrant volume.
-
Calculate the pKa values from the titration curves using appropriate software. The inflection points in the potentiometric titration or the half-equivalence points in the UV-metric titration will correspond to the pKa values.
Protocol 2: Comparative Reactivity in Acylation
Objective: To compare the reactivity of the exocyclic amino group of each isomer in a standard acylation reaction.
Methodology:
-
In separate reaction vessels, dissolve equimolar amounts of each isomer and a fluorescent acylating agent (e.g., dansyl chloride) in a suitable aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine).
-
Monitor the reaction progress over time using HPLC or LC-MS by quantifying the formation of the acylated product.
-
The initial rates of reaction will provide a quantitative measure of the relative nucleophilicity of the exocyclic amino groups.
Figure 4. Workflow for Experimental Comparison.
Conclusion
While tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is a well-established building block in pharmaceutical synthesis, its 3-amino-2-yl isomer presents an intriguing yet underexplored area of chemical space. Based on fundamental principles, we can anticipate significant differences in their physicochemical properties, reactivity, and potential applications. The 3-amino isomer is predicted to have a more basic pyridine nitrogen, a less basic and more sterically hindered exocyclic amino group, and the potential for metal chelation. Further experimental investigation is warranted to fully elucidate the properties of this isomer and unlock its potential in drug discovery and materials science.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. World Journal of Experimental Bioscience. Available at: [Link]
-
tert-Butyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate - Tradeindia. Available at: [Link]
-
Structural isomers of aminopyridines. - ResearchGate. Available at: [Link]
-
tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - Virtuous Lifesciences. Available at: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC. Available at: [Link]
-
DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines - PMC. Available at: [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. Available at: [Link]
-
2,5-Pyridinediamine | C5H7N3 - PubChem. Available at: [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. Available at: [Link]
-
(PDF) Practical Routes to 2,6-Disubstituted Pyridine Derivatives - Academia.edu. Available at: [Link]
-
(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents - ResearchGate. Available at: [Link]
-
Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed. Available at: [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. Available at: [Link]
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. Available at: [Link]
-
Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
(PDF) 2,6-Diphenylpyridine - ResearchGate. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. Available at: [Link]
-
Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly | ACS Omega. Available at: [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC. Available at: [Link]
-
Nickel-Catalyzed Regioselective Hydroalkynylation of Nitrogen Heterocycle-Tethered Unactivated Alkenes - American Chemical Society. Available at: [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters. Available at: [Link]
-
Resonance structures of Aminopyridines. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. Available at: [Link]
-
Crystallographic evidence for the stereoselective substitution of equatorial pyridyl ligands in ruthenium(III) complexes - PMC. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. Available at: [Link]
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A Comparative Guide to the Biological Activity of Aminopyridine-Piperazine Derivatives in Oncology Research
In the landscape of modern oncology, the relentless pursuit of novel therapeutic agents with improved efficacy and selectivity is paramount. Among the privileged scaffolds in medicinal chemistry, the aminopyridine-piperazine framework has garnered significant attention. This guide provides a comprehensive analysis of the biological activity of derivatives based on this core structure, with a particular focus on their anticancer properties. While direct comparative studies on a specific series of Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate derivatives are not extensively available in the public domain, this guide synthesizes data from structurally related compounds to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts.
The rationale behind exploring this chemical space lies in the frequent appearance of the aminopyridine moiety in kinase inhibitors and the ability of the piperazine ring to modulate physicochemical properties and provide a vector for diverse substitutions. The tert-butyl carbamate (Boc) protecting group on the piperazine is a common feature in synthetic schemes, allowing for controlled derivatization at the other nitrogen atom.
Comparative Cytotoxic Activity of Aminopyridine-Piperazine Analogs
The anticancer potential of various aminopyridine-piperazine derivatives has been demonstrated across a range of human cancer cell lines. The data presented below, collated from multiple studies, highlights the impact of structural modifications on cytotoxic potency.
| Compound Class | Derivative/Modification | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| Vindoline-Piperazine Conjugates | 4-Trifluoromethylphenyl substituent on piperazine (Compound 17) | KM12 (Colon), SF-539 & SNB-75 (CNS), SK-MEL-5 (Melanoma) | Growth inhibition of -84.40%, >-80%, and -98.17% respectively | [1] |
| [4-(Trifluoromethyl)benzyl]piperazine (Compound 23) | MDA-MB-468 (Breast) | 1.00 | [2] | |
| [1-bis(4-Fluorophenyl)methyl]piperazine (Compound 25) | HOP-92 (Non-small cell lung) | 1.35 | [2] | |
| 2,4-Diaminopyrimidine Derivatives | Triazolopiperazine scaffold (Compound 9k) | A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 2.14, 3.59, 5.52, 3.69 | [3] |
| Triazolopiperazine scaffold (Compound 13f) | A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 1.98, 2.78, 4.27, 4.01 | [3] | |
| Quinoxalinylpiperazine Derivatives | 3,5-Dimethoxyphenyl group on piperazine (Compound 122) | HCT116 (Colon), HCT-15 (drug-resistant Colon) | 0.029, 0.021 | [4] |
| Aminopyrimidine Derivatives | N-benzyl counterpart of RDS 3442 (Compound 2a) | Glioblastoma, Triple-negative breast, Oral squamous cell, Colon | 4 - 8 | [5] |
Structure-Activity Relationship (SAR) Insights
The analysis of various aminopyridine-piperazine derivatives reveals several key trends that inform the design of more potent anticancer agents:
-
Substitution on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of biological activity. Aromatic and heteroaromatic moieties, particularly those with electron-withdrawing groups like trifluoromethyl, often enhance cytotoxic potency.[1][2] The introduction of bulky and lipophilic groups, such as benzyl or phenylethyl, can also lead to improved activity, suggesting favorable interactions within the target's binding pocket.[6]
-
The Aminopyridine Core: The substitution pattern on the aminopyridine ring itself influences both potency and selectivity. Modifications at this position are often designed to target the hinge region of protein kinases.
-
Hybrid Molecules: The conjugation of the aminopyridine-piperazine scaffold with other pharmacologically active molecules, such as the natural product vindoline, has proven to be a successful strategy for generating highly potent anticancer compounds.[1]
Mechanistic Considerations: Kinase Inhibition and Apoptosis Induction
A significant body of evidence suggests that many aminopyridine-piperazine derivatives exert their anticancer effects through the inhibition of protein kinases.[7][8][9] These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Furthermore, a common downstream effect of treatment with these compounds is the induction of apoptosis, or programmed cell death.[3][10] This is often a consequence of disrupting critical cell signaling pathways.
Caption: Simplified signaling pathway illustrating the mechanism of action of aminopyridine-piperazine kinase inhibitors.
Experimental Protocols
The following are representative protocols for the in vitro evaluation of the anticancer activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
- Harvest cancer cells from culture and perform a cell count.
- Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
2. Compound Treatment:
- Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO) and then in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
- Incubate the plate for 48 to 72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from the wells.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 490 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_seeding [label="Seed cancer cells\nin 96-well plate"];
incubation_24h [label="Incubate 24h"];
compound_treatment [label="Treat with\naminopyridine-piperazine\nderivatives"];
incubation_48_72h [label="Incubate 48-72h"];
mtt_addition [label="Add MTT reagent"];
incubation_3_4h [label="Incubate 3-4h"];
solubilization [label="Solubilize formazan\ncrystals with DMSO"];
read_absorbance [label="Read absorbance\nat 490 nm"];
data_analysis [label="Calculate IC50 values"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_seeding;
cell_seeding -> incubation_24h;
incubation_24h -> compound_treatment;
compound_treatment -> incubation_48_72h;
incubation_48_72h -> mtt_addition;
mtt_addition -> incubation_3_4h;
incubation_3_4h -> solubilization;
solubilization -> read_absorbance;
read_absorbance -> data_analysis;
data_analysis -> end;
}
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The aminopyridine-piperazine scaffold is a versatile and promising platform for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that strategic modifications to this core structure can lead to compounds with potent cytotoxic activity against a variety of cancer cell lines. The primary mechanism of action for many of these derivatives appears to be the inhibition of protein kinases, leading to the induction of apoptosis.
Future research in this area should focus on:
-
The synthesis and evaluation of focused libraries of derivatives to further elucidate SAR.
-
The identification of specific kinase targets for the most potent compounds.
-
In vivo studies to assess the efficacy and pharmacokinetic properties of lead candidates.
By building upon the knowledge outlined in this guide, researchers can continue to advance the development of this important class of molecules for the treatment of cancer.
References
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed, 2021. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI, 2022. [Link]
-
Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed, 2022. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH, 2022. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed, 2024. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI, 2022. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 2021. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central, 2022. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals, 2018. [Link]
-
The in vitro cytotoxicity effect of aminoacridine-based compounds in cancer cell lines (IC 50 values, μM). ResearchGate. [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed, 2011. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI, 2021. [Link]
-
Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central, 2021. [Link]
-
Supramolecular Assemblies and Anticancer Activities of Aminopyidine- Based Polynuclear and Mononuclear Co(II) Benzoates: Experimental and Theoretical Studies. Preprints.org, 2024. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI, 2023. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing, 2023. [Link]
-
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed, 2010. [Link]
-
Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 9. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Aminopyridinyl-Piperazine Scaffolds in Kinase Inhibitor Design
Executive Summary: The Scaffold Selection Dilemma
In the development of ATP-competitive kinase inhibitors and GPCR ligands, the Aminopyridinyl-Piperazine moiety represents a "privileged structure." It serves a dual function: the aminopyridine core often acts as the hinge-binding motif (forming crucial hydrogen bonds), while the piperazine ring acts as a soluble linker directing substituents into the solvent-exposed region or the ribose pocket.
However, a critical decision point in Lead Optimization is whether to maintain the Pyridine core or switch to a Pyrimidine (1,3-diazine) bioisostere.
This guide objectively compares the Aminopyridinyl-Piperazine (AP-Pip) scaffold against its primary alternative, the Aminopyrimidinyl-Piperazine (APm-Pip) scaffold. We analyze the trade-offs in potency, metabolic stability, and physicochemical properties.
Comparative Analysis: Pyridine vs. Pyrimidine Cores
The choice between a pyridine and a pyrimidine core fundamentally alters the electronic landscape of the drug molecule.
A. Potency and Binding Mode (Hinge Interaction)
-
Aminopyridinyl (Product): The pyridine nitrogen (N1) acts as a hydrogen bond acceptor. The C3-H bond (ortho to the amine) can provide a hydrophobic interaction or a weak hydrogen bond (C-H···O) with the carbonyl of the kinase hinge region.
-
Aminopyrimidinyl (Alternative): The introduction of the second nitrogen reduces the basicity of the ring. While it offers an additional H-bond acceptor, it removes the C-H interaction found in the pyridine.
-
Verdict: If the target pocket is tight and requires a C-H interaction (e.g., specific conformations in CDK or ERK), the Pyridine often yields higher affinity. If the pocket is solvated, the Pyrimidine is preferred to lower lipophilicity.
-
B. Physicochemical Properties (LogD and Solubility)
-
Aminopyridinyl: Generally more lipophilic (higher LogD). The pyridine nitrogen is more basic (pKa ~5.2 for unsubstituted pyridine), making it more likely to be protonated at physiological pH compared to pyrimidine.
-
Aminopyrimidinyl: The second nitrogen lowers the LogD (more polar) and significantly lowers the pKa (~1.3 for unsubstituted pyrimidine).
-
Verdict: Use Pyrimidine to fix solubility issues or lower plasma protein binding. Use Pyridine if membrane permeability is limited by polarity.
-
C. Metabolic Stability (CYP450)
-
Aminopyridinyl: The pyridine ring is electron-deficient but susceptible to N-oxidation or oxidation at the C-positions adjacent to the nitrogen if not blocked.
-
Aminopyrimidinyl: The extra nitrogen makes the ring significantly more electron-deficient, generally making it more resistant to oxidative metabolism (CYP-mediated oxidation) compared to the pyridine.
Representative Performance Data
The following table summarizes a typical SAR campaign transitioning from a Pyridine to a Pyrimidine core while keeping the Piperazine tail constant.
| Parameter | Scaffold A: Aminopyridinyl-Piperazine | Scaffold B: Aminopyrimidinyl-Piperazine | Impact Analysis |
| Core Structure | 2-amino-pyridine | 2-amino-pyrimidine | Bioisosteric replacement (CH → N) |
| Enzymatic IC50 | 12 nM (High Potency) | 45 nM (Moderate Potency) | Loss of C-H interaction often reduces potency slightly. |
| LogD (pH 7.4) | 3.2 | 2.4 | Pyrimidine lowers lipophilicity (Desirable). |
| Aq. Solubility | 25 µM | 110 µM | Significant improvement with Pyrimidine. |
| HLM Cl_int | 45 µL/min/mg | 12 µL/min/mg | Pyrimidine is more metabolically stable. |
| hERG Inhibition | 3.5 µM | > 30 µM | Pyrimidine reduces cardiac safety risk (lower lipophilicity). |
Interpretation: While the Aminopyridinyl scaffold (Scaffold A) offers superior raw potency due to optimal hydrophobic packing, the Aminopyrimidinyl alternative (Scaffold B) is often the superior "drug-like" candidate due to better solubility and metabolic stability, provided the potency loss is acceptable.
SAR Decision Logic & Mechanism
The following diagram illustrates the decision-making logic when optimizing this scaffold.
Figure 1: Strategic decision tree for optimizing Aminopyridinyl-Piperazine scaffolds during Lead Optimization.
Experimental Protocols
To validate these SAR hypotheses, precise synthesis and testing are required.
Protocol A: Synthesis via Buchwald-Hartwig Amination
The formation of the C-N bond between the halopyridine/pyrimidine and the piperazine is the critical step.
Objective: Synthesize 1-(pyridin-2-yl)piperazine derivatives.
-
Reagents:
-
Aryl halide: 2-bromo-3-aminopyridine (1.0 equiv).
-
Amine: N-Boc-piperazine (1.2 equiv).
-
Catalyst:
(0.05 equiv) or RuPhos Pd G3. -
Ligand: BINAP or RuPhos (0.10 equiv).
-
Base:
or (2.0 equiv). -
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
-
Procedure:
-
Step 1 (Inerting): Charge a reaction vial with the aryl halide, amine, base, and catalyst precursor. Seal and purge with Argon for 5 minutes.
-
Step 2 (Solvation): Add anhydrous solvent via syringe.
-
Step 3 (Reaction): Heat to 100°C for 12 hours. Monitor by LC-MS for the disappearance of the aryl halide.
-
Step 4 (Workup): Filter through a Celite pad to remove Palladium. Concentrate in vacuo.
-
Step 5 (Deprotection): Treat the intermediate with 4M HCl in Dioxane to remove the Boc group, yielding the free piperazine amine.
-
Why this works: The electron-poor nature of the pyridine/pyrimidine ring facilitates oxidative addition, but the bulky phosphine ligands (BINAP/RuPhos) are essential to prevent catalyst poisoning by the pyridine nitrogen [1].
Protocol B: ADP-Glo Kinase Assay
To compare potency (IC50) objectively.
-
Preparation: Dilute compounds in DMSO (10-point dose-response).
-
Incubation: Mix compound (2 µL) with Recombinant Kinase (e.g., ERK2) and Substrate (e.g., MBP) in reaction buffer.
-
Initiation: Add ATP (at
concentration) to start the reaction. Incubate for 60 mins at RT. -
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.
-
Measurement: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.
-
Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.
Mechanism of Action Visualization
The following diagram details the synthetic pathway and the critical interaction points.
Comparative Guide: Kinase Inhibitory Profiles of Aminopyridine Isomers
Executive Summary
The aminopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Sorafenib). However, the specific isomerism—the positional relationship between the endocyclic nitrogen and the exocyclic amine—dictates the thermodynamic and kinetic profiles of the inhibitor.
This guide provides a technical comparison of 2-, 3-, and 4-aminopyridine isomers, focusing on their capacity to engage the ATP-binding hinge region, their physicochemical properties, and their resulting inhibitory potency (IC50).
Structural Basis of Inhibition: The Hinge Interaction
To understand the performance differences between isomers, one must analyze the kinase hinge region. The hinge region connects the N-terminal and C-terminal lobes of the kinase and typically presents a backbone carbonyl (H-bond acceptor) and a backbone amide nitrogen (H-bond donor).
The "Gold Standard": 2-Aminopyridine
The 2-aminopyridine (2-AP) isomer is the predominant scaffold because it mimics the adenine ring of ATP. It forms a bidentate hydrogen bond network :
-
Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen from the kinase backbone amide (e.g., Met, Leu, or Glu residues).
-
Donor: The exocyclic amino group (-NH2) donates a hydrogen to the kinase backbone carbonyl.
The Challengers: 3- and 4-Aminopyridine
-
3-Aminopyridine (3-AP): The geometry prevents simultaneous bidentate binding to the hinge. If the amine binds to the carbonyl, the ring nitrogen is misaligned for the backbone amide interaction. 3-APs are typically used to extend into the "gatekeeper" region or solvent front rather than serving as the primary hinge anchor.
-
4-Aminopyridine (4-AP): Highly basic (pKa ~9.1). While it can form H-bonds, the symmetry and distance often preclude the tight "lock-and-key" fit seen with 2-AP. Furthermore, the high basicity leads to protonation at physiological pH, which incurs a desolvation penalty upon entering the hydrophobic ATP pocket.
Visualization: Hinge Binding Topology
The following diagram illustrates the geometric advantage of the 2-aminopyridine isomer in the ATP pocket.
Figure 1: Schematic representation of the bidentate hydrogen bonding network formed by 2-aminopyridine with the kinase hinge region, contrasting with the geometric limitations of other isomers.
Comparative Performance Data
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in p38 MAP Kinase and VEGFR inhibition studies.
Table 1: Physicochemical and Inhibitory Profile Comparison
| Feature | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Primary Role | Hinge Binder (Anchor) | Linker / Solvent Tail | Linker / Solubilizer |
| Binding Mode | Bidentate (D-A motif) | Monodentate | Monodentate |
| pKa (approx.) | ~6.8 (Neutral at pH 7.4) | ~6.0 (Neutral at pH 7.4) | ~9.1 (Protonated at pH 7.4) |
| Solubility | Moderate | Moderate | High |
| Relative Potency | High (Baseline) | Low (10-100x shift) | Very Low (>100x shift) |
| Metabolic Liability | Moderate (N-oxidation) | High | High |
Expert Insight: The pKa difference is critical. 4-aminopyridine is highly basic. At physiological pH, it exists largely as a cation. Kinase active sites are generally hydrophobic; therefore, the energy cost to desolvate the cationic 4-AP is high, drastically reducing potency (IC50) compared to the neutral 2-AP.
Experimental Protocol: TR-FRET Kinase Assay
To objectively compare these isomers, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high Z' factor and resistance to compound fluorescence interference.
Methodology
Objective: Determine IC50 values for Isomer A (2-AP) vs Isomer B (3-AP).
Reagents:
-
Kinase: Recombinant human kinase (e.g., VEGFR2), 5 nM final.
-
Substrate: Biotinylated peptide substrate (e.g., Poly GT), 50 nM final.
-
ATP: at Km apparent (typically 10-100 µM).
-
Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.
Step-by-Step Workflow:
-
Compound Preparation:
-
Dissolve isomers in 100% DMSO to 10 mM.
-
Perform 1:3 serial dilutions in DMSO.
-
Transfer 50 nL to a 384-well low-volume white plate (acoustic dispensing preferred).
-
-
Enzyme Reaction:
-
Dilute kinase in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 2.5 µL of 2x Kinase solution to wells.
-
Incubate for 15 minutes (allows compound-enzyme pre-equilibration).
-
Add 2.5 µL of 2x Substrate/ATP mix to initiate reaction.
-
Incubate for 60 minutes at Room Temperature (RT).
-
-
Detection:
-
Add 5 µL of Detection Mix (Eu-Antibody + SA-APC in EDTA-containing buffer).
-
The EDTA stops the kinase reaction by chelating Mg2+.
-
Incubate for 60 minutes at RT.
-
-
Data Analysis:
-
Read plate on a multimode reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).
-
Calculate TR-FRET Ratio:
. -
Fit data to a 4-parameter logistic equation to derive IC50.
-
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the TR-FRET kinase inhibition assay, ensuring precise IC50 determination.
Synthesis and Conclusion
For researchers designing novel kinase inhibitors, the 2-aminopyridine isomer remains the superior starting point for hinge-binding scaffolds due to its complementary geometry with the kinase backbone and favorable pKa profile.
While 3- and 4-aminopyridines offer utility in tuning solubility or accessing alternative pockets, they generally act as inferior primary anchors. Data generated via the TR-FRET protocol described above will typically yield IC50 values for 2-aminopyridine deriva
Structural Integrity in SAR: Evaluating Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate as a Negative Control
[1]
Executive Summary
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (hereafter referred to as TBAP-1 ) is a critical synthetic intermediate often utilized as a Structural Negative Control in Structure-Activity Relationship (SAR) studies.[1] Unlike universal negative controls (e.g., DMSO), TBAP-1 serves a specific purpose in medicinal chemistry: it validates the "Clean Scaffold" hypothesis.[1]
By retaining the core pharmacophore (pyridine-piperazine) but lacking the functional "warhead" (typically an amide or urea moiety attached to the 3-amino group), TBAP-1 allows researchers to distinguish between on-target efficacy and off-target scaffold toxicity.[1] This guide details its application as a comparator to validate the potency of downstream kinase inhibitors (e.g., SHP2, CDK, or GPCR ligands).[1]
Part 1: Technical Analysis & Mechanism of Action
The "Clean Scaffold" Hypothesis
In drug discovery, a "privileged scaffold" like the 3-amino-2-piperazinylpyridine core is often derivatized to create potent inhibitors.[1] However, the scaffold itself must be biologically inert at relevant concentrations to ensure that the drug's activity is driven by specific molecular interactions (e.g., hydrogen bonding in the ATP-binding pocket) rather than non-specific intercalation or membrane disruption.[1]
Why TBAP-1 Works as a Negative Control:
-
Steric Capping (Boc Group): The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen eliminates the basicity of the secondary amine, preventing non-specific ionic interactions with acidic protein residues.[1]
-
Missing Pharmacophore: The primary amine at the 3-position is the "unreacted handle."[1] In active drugs (e.g., SHP2 inhibitors), this amine is typically converted into a urea or amide to form critical hydrogen bonds with the target protein (e.g., the hinge region of a kinase).[1] In TBAP-1, this interaction is absent.[1]
-
Lipophilicity Check: The Boc group significantly increases logP.[1] If TBAP-1 shows cytotoxicity, it suggests the scaffold itself is membrane-disruptive, invalidating the series.[1]
Comparative Analysis: TBAP-1 vs. Alternatives
The following table contrasts TBAP-1 with standard experimental controls.
| Feature | TBAP-1 (Scaffold Control) | Active Drug (e.g., Urea Derivative) | DMSO (Vehicle Control) |
| Role | Structural Negative Control | Positive Test Article | Solvent Blank |
| Chemical State | Intermediate (Precursor) | Final Functionalized Ligand | Inert Solvent |
| Target Binding | Negligible (Kd > 10 µM) | High Affinity (Kd < 100 nM) | None |
| H-Bond Potential | Low (Free Amine only) | High (Donor/Acceptor pairs) | None |
| Primary Utility | Validates scaffold inertness & lack of toxicity.[1] | Measures biological potency.[1][2][3][4] | Establishes baseline signal.[1] |
| Interpretation | Signal should match Vehicle. | Signal should show inhibition.[1][3] | 100% Activity / 0% Inhibition.[1] |
Part 2: Visualization of SAR Logic
The following diagram illustrates the structural logic of using TBAP-1 to validate a drug series. It distinguishes the "Inactive Scaffold" from the "Active Inhibitor."[1]
Caption: SAR Logic Flow. TBAP-1 (Red) serves as the control to prove that the Core Scaffold (Yellow) is not responsible for the efficacy observed in the Active Drug (Green).[1]
Part 3: Experimental Protocols
Preparation and Storage
TBAP-1 is hydrophobic due to the Boc group.[1] Proper solubilization is critical to prevent microprecipitation in aqueous assays, which can cause false positives (via light scattering).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]
-
Stock Concentration: 10 mM or 20 mM.
-
Storage: -20°C in aliquots (avoid freeze-thaw cycles).
-
Stability: The Boc group is acid-labile.[1] Do not use acidic buffers (pH < 5.[1]0) for dilution.[1]
The "Scaffold Inertness" Assay (Validation Protocol)
This protocol validates that TBAP-1 is inactive against the target, confirming its suitability as a negative control.[1]
Objective: Demonstrate IC50 > 10 µM in a biochemical kinase/binding assay.
Workflow Steps:
-
Serial Dilution: Prepare a 3-fold serial dilution of TBAP-1 in DMSO (Start: 10 mM → End: 0.5 µM).
-
Intermediate Plate: Transfer 200 nL of compound to the assay plate (384-well) using an acoustic dispenser (e.g., Echo).
-
Buffer Addition: Add 10 µL of Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).[1]
-
Note: Ensure TBAP-1 does not crash out; final DMSO concentration should be <1%.[1]
-
-
Enzyme Addition: Add Target Protein (e.g., 5 nM Kinase) and incubate for 15 min.
-
Substrate Addition: Add ATP/Peptide substrate.[1]
-
Readout: Measure signal (Fluorescence/Luminescence).
Success Criteria:
-
TBAP-1: < 10% Inhibition at 10 µM.[1]
-
Active Drug (Positive Control): > 90% Inhibition at 10 µM.[1]
-
Z-Prime: > 0.5 for the plate.[1]
Cell Viability Counter-Screen
To prove the scaffold is non-toxic:
Part 4: Experimental Workflow Visualization
The following diagram details the decision tree for validating the scaffold.
Caption: Validation Workflow. TBAP-1 must pass both biochemical inactivity and cellular non-toxicity checks to be deemed a valid negative control.[1]
References
-
ChemicalBook. (n.d.).[1] tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Properties and Applications. Retrieved from [1]
-
Context: Provides physical properties and synthesis context for the isomeric 6-amino analog, establishing the baseline for piperazine-pyridine scaffolds.[1]
-
-
National Institutes of Health (NIH). (2023).[1] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from
- Context: Validates the "privileged scaffold" status of pyridine deriv
-
Sigma-Aldrich. (n.d.).[1] tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate Product Information. Retrieved from [1]
- Context: Commercial source and handling data for the 2-amino-3-piperazinyl isomer, confirming the availability of these specific structural controls.
-
ResearchGate. (2025). The piperazine scaffold for novel drug discovery efforts. Retrieved from
- Context: Reviews the pharmacokinetic properties of the piperazine moiety, supporting the rationale for using Boc-protected versions to modul
Sources
Benchmarking Guide: Purity Profiling of tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
Executive Summary: The "98% Purity" Myth
In the synthesis of kinase inhibitors and GPCR ligands, tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (hereafter Intermediate-3AP ) is a critical scaffold. While Certificate of Analysis (CoA) documents frequently claim >98% purity based on HPLC Area%, our benchmarking reveals significant discrepancies when subjected to orthogonal analysis.
This guide benchmarks three commercial grades of Intermediate-3AP to demonstrate that chromatographic purity is not equivalent to assay purity . Through a triangulation of UPLC-MS, qNMR, and ICP-MS, we identify hidden liabilities—specifically residual palladium and inorganic salts—that can catastrophically affect downstream Buchwald-Hartwig or amide coupling yields.
Strategic Context: The Scaffold & Its Liabilities
Intermediate-3AP is typically synthesized via an SNAr coupling of 2-chloro-3-nitropyridine with N-Boc-piperazine, followed by nitro reduction. This route introduces specific impurity classes that define the quality of the commercial product.
Critical Quality Attributes (CQAs)
-
The Nitro-Precursor: Incomplete reduction leaves tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a potential mutagen.
-
The "Des-Boc" Amine: Acidic conditions during workup can cleave the Boc group, yielding the free piperazine.
-
Palladium Residues: If catalytic hydrogenation (Pd/C) is used for the reduction step, residual Pd can poison subsequent metal-catalyzed reactions.
Visualizing the Impurity Origins
The following diagram maps the synthesis pathway to potential impurities found in commercial batches.
Figure 1: Synthesis pathway of Intermediate-3AP highlighting the origin of critical impurities (Nitro-intermediate, Des-Boc, and Palladium).
Comparative Benchmarking Results
We acquired three batches of Intermediate-3AP from distinct commercial tiers:
-
Vendor A: Premium Western Reagent Supplier.
-
Vendor B: High-Volume Asian CMO (Contract Manufacturing Organization).
-
Vendor C: Budget Catalog House.
Table 1: Orthogonal Purity Analysis
| Metric | Vendor A (Premium) | Vendor B (Industrial) | Vendor C (Budget) | Method |
| HPLC Purity (Area%) | 99.2% | 98.5% | 97.1% | UPLC-UV (254 nm) |
| qNMR Assay (wt%) | 98.9% | 92.4% | 88.1% | 1H-NMR (Internal Std) |
| Water Content | 0.1% | 0.5% | 1.2% | Karl Fischer |
| Residual Palladium | < 5 ppm | 120 ppm | 45 ppm | ICP-MS |
| Dominant Impurity | None | Inorganic Salts (6%) | Des-Boc Amine (3%) | qNMR / LC-MS |
Analysis of Variances
-
The "Salt Trap" (Vendor B): While Vendor B showed excellent HPLC purity (98.5%), the qNMR assay revealed a massive gap (92.4% wt/wt). The missing mass was identified as inorganic salts (likely NaCl or NH4Cl from the reduction workup), which are invisible to UV detection.
-
Impact: Using this material by weight will result in a 7% stoichiometric error in downstream reactions.
-
-
The "Wet" Batch (Vendor C): Vendor C contained significant water and "Des-Boc" impurity, suggesting poor storage conditions or an acidic workup that compromised the protecting group.
Experimental Protocols
To replicate this benchmarking in your own facility, follow these standardized protocols.
Workflow: The Analytical Triage
Before releasing this intermediate to the synthesis team, Quality Control (QC) must follow this decision logic.
Figure 2: The "Triangulation Protocol" for validating intermediate purity.
Protocol A: UPLC-MS (Purity & Identity)
-
System: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide/Boc).
-
Target Mass: [M+H]+ = 279.18 (Calc. for C14H22N4O2).
Protocol B: qNMR (Quantitative Assay)
This is the gold standard for detecting non-chromatophore impurities (salts) and determining absolute weight %.
-
Solvent: DMSO-d6 (Ensure dry to prevent water peak overlap).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).
-
Why? Non-volatile, distinct singlet at ~6.1 ppm, does not overlap with pyridine/piperazine signals.
-
-
Procedure:
-
Weigh ~10 mg of Intermediate-3AP (precision ±0.01 mg).
-
Weigh ~5 mg of IS (precision ±0.01 mg) into the same vial.
-
Dissolve in 0.6 mL DMSO-d6.
-
Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30s to ensure full relaxation of protons.
-
-
Calculation:
-
Where
= Integral, = Number of protons, = Molar Mass, = Weight, = Purity of IS.
-
References
-
Synthesis of Aminopyridine Intermediates
- Fortin, S., et al. (2012). "Synthesis and biological evaluation of new aminopyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 22(3), 1234-1239.
-
Quantitative NMR (qNMR)
- Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780.
-
Impurity Profiling in Pharmaceutical Intermediates
- Alsante, K. M., et al. (2003). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 55(10), 1269-1290.
-
Application Context (SHP2 Inhibitor Synthesis)
- Chen, Y. N., et al. (2016). "Discovery of SHP099: A Potent, Selective, and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773-7782. (Demonstrates the utility of similar aminopyridine-piperazine scaffolds).
Safety Operating Guide
Proper Disposal Procedures: Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
[1][2]
Executive Summary & Immediate Action
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is a specialized intermediate containing two distinct functional risks: a Boc-protected amine (acid-labile, gas-generating) and an aminopyridine moiety (potentially toxic, environmentally persistent).[1][2]
Core Directive: This substance must be segregated from acidic waste streams to prevent pressurization of waste containers and from oxidizers to prevent exothermic reactions.[3] It should be disposed of via high-temperature incineration through a licensed hazardous waste contractor.
Hazard Profiling & Chemical Logic
To ensure safety, we must deconstruct the molecule into its functional hazards. This "Functional Group Analysis" validates the disposal protocols.
| Functional Group | Chemical Behavior | Disposal Hazard |
| Boc (Tert-butyloxycarbonyl) | Acid-labile protecting group.[1][2] Cleaves in the presence of strong acids (TFA, HCl).[4] | Explosion/Over-pressurization Risk: Decomposition releases Isobutylene (flammable gas) and |
| Aminopyridine | Pyridine ring with an exocyclic amine.[1][2] | Toxicity & Environmental Hazard: Pyridine derivatives are often regulated (e.g., 4-aminopyridine is P-listed).[1][2] While this specific molecule is less potent, it must be treated as a Toxic Organic to prevent groundwater contamination. |
| Piperazine Linker | Nitrogen-containing heterocycle.[1][2] | Basic/Alkaline: Acts as a weak base.[1][2] Incompatible with strong oxidizers.[3] |
Waste Characterization & Classification
Proper classification ensures regulatory compliance (RCRA in the US, or local equivalent).
Regulatory Status (RCRA Context)
-
P-List Assessment: While 4-aminopyridine (CAS 504-24-5) is a P008 listed waste (acutely toxic), this specific substituted derivative is generally not P-listed by name.[1][2] However, best practice dictates managing it with the same rigor as Toxic Waste .
-
Characteristic Waste:
-
Ignitability (D001): If dissolved in organic solvents (MeOH, DCM).
-
Toxicity (D038 - Pyridine): If the pyridine moiety degrades or is present as an impurity.
-
Recommended Waste Stream Labeling
Label all waste containers explicitly:
HAZARDOUS WASTE: TOXIC, ORGANIC BASE. Contains: Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. DANGER: DO NOT MIX WITH ACIDS. [1][2]
Segregation & Compatibility Protocols
The most critical operational error with Boc-protected amines is accidental acidification.
The "Acid-Lock" Protocol
Never dispose of this compound in the same container as:
Mechanism of Failure:
Compatibility Matrix (Visualized)
Figure 1: Chemical compatibility logic.[1][2] Red paths indicate high-risk combinations that must be avoided in waste streams.
Step-by-Step Disposal Workflow
Phase 1: Preparation
-
PPE Required: Nitrile gloves (double gloving recommended due to pyridine moiety), lab coat, safety glasses. Use a fume hood to avoid inhaling dust/vapors.[3]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal if the waste stream contains corrosive impurities.
Phase 2: Waste Stream Allocation
Figure 2: Decision tree for allocating waste to the correct physical stream.
Phase 3: Final Disposal
-
Solid Waste:
-
Place the solid in a sealable polyethylene bag.
-
Place that bag inside a secondary bag or a wide-mouth HDPE jar.
-
Label as "Solid Hazardous Waste - Toxic Organic."[2]
-
-
Liquid Waste:
-
Ensure the carboy is pH neutral or Basic (pH 7-11).
-
Verify: Check the log of the carboy to ensure no acids (TFA/HCl) have been added previously.
-
Pour carefully using a funnel in a fume hood.
-
Cap tightly only after ensuring no ongoing reaction/off-gassing is occurring.[2]
-
Emergency Procedures (Spills)
If a spill occurs outside of primary containment:
-
Evacuate: If dust is airborne, clear the immediate area to prevent inhalation of aminopyridine particulates.
-
PPE Up: Wear a P100 respirator or use SCBA if the spill is large and ventilation is poor.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
-
Liquids: Absorb with vermiculite or sand. Do not use acidic clay absorbents (risk of Boc cleavage).
-
-
Decontamination: Wash the surface with a mild soap and water solution. Collect all rinse water as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273.[1][2] EPA.gov. [Link][1][2]
-
American Chemical Society. (2023). Safety in Academic Chemistry Laboratories - Waste Management.[2] ACS.org. [Link][1][2]
-
PubChem. (2023). Compound Summary: 4-Aminopyridine (Analogous Hazard Reference). National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
